Chemical structure and properties of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
This guide provides an in-depth technical analysis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals, particularly kinase inhibitors.[1][2] [1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals, particularly kinase inhibitors.[1][2]
[1][2]
Executive Summary
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a bifunctional pyrimidine scaffold widely employed in medicinal chemistry as a building block for targeted small-molecule therapeutics.[1][2] Its structure features a 2-chloropyrimidine core substituted at the C4 position with a 1-amino-2-propanol moiety.[1][2] This specific configuration offers a dual advantage: the C2-chlorine atom serves as a reactive handle for further cross-coupling or nucleophilic substitution (enabling library generation), while the hydroxypropyl tail enhances physicochemical properties such as aqueous solubility and metabolic stability. It is a key intermediate in the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors and other ATP-competitive kinase inhibitors.[1][2]
The molecule is characterized by three distinct functional regions:
Electrophilic Core (C2-Cl): The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Linker (C4-Amino): The amino group at position 4 is installed via SNAr displacement of a chlorine from the precursor (2,4-dichloropyrimidine).[2] The nitrogen atom acts as a hydrogen bond donor.
Solubilizing Tail (2-Hydroxypropyl): The chiral center at the secondary alcohol (if using enantiopure starting material) provides 3D character. The hydroxyl group serves as a hydrogen bond donor/acceptor and can be further derivatized (e.g., to a ketone or carbamate).
Synthesis & Manufacturing Protocols
The synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol relies on the controlled regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine .[1][2]
Reaction Mechanism & Regioselectivity
The reaction between 2,4-dichloropyrimidine and 1-amino-2-propanol exhibits high regioselectivity for the C4 position .[1][2]
Electronic Effect: The C4 position is more electrophilic than C2 due to the para-like relationship with the N1 nitrogen, which can effectively stabilize the Meisenheimer complex intermediate.
Steric Effect: The C4 position is generally less sterically hindered than C2 (flanked by two nitrogens).
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1][2]
Solvent: Isopropanol (IPA), Ethanol, or THF.
Procedure:
Preparation: Dissolve 2,4-dichloropyrimidine in IPA (approx. 5-10 volumes) in a round-bottom flask. Cool the solution to 0°C in an ice bath.
Addition: Add the base (TEA) followed by the dropwise addition of 1-amino-2-propanol. The dropwise addition controls the exotherm and minimizes bis-substitution.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor reaction progress via TLC or LC-MS (Target mass [M+H]+ = 188.05).[1][2]
Work-up: Remove solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine to remove amine salts.
Purification: The crude product can often be purified by recrystallization from EtOAc/Hexanes or via flash column chromatography (SiO₂, MeOH/DCM gradient) if high purity (>98%) is required.
Yield: Typical isolated yields range from 75% to 90% .
~0.5 - 0.9 (Lipophilic enough for membranes, hydrophilic enough for solubility)
pKa (Predicted)
Basic N (pyrimidine): ~2-3; Secondary Amine: ~5-6 (reduced due to conjugation)
Stability
Stable under ambient conditions.[1][2] Hygroscopic. Avoid strong oxidizers.
Reactivity & Functionalization Map
The versatility of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol lies in its ability to undergo orthogonal transformations.[1][2]
C2-Chlorine Displacement (The "Warhead" Installation)
The C2-Cl bond is the primary site for diversification.[2]
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) yields 2-aryl-4-aminopyrimidines .[1][2] This is the standard route to CDK4/6 inhibitors.
Second SNAr: Reaction with aliphatic amines or anilines (at elevated temperatures >80°C or microwave) yields 2,4-diaminopyrimidines .[2]
Hydroxyl Group Modification[2]
Oxidation: Swern or Dess-Martin oxidation converts the secondary alcohol to a ketone.[2]
Activation: Mesylation (MsCl) or Tosylation allows for intramolecular cyclization or displacement by other nucleophiles.
Reactivity Diagram
Caption: Divergent synthetic pathways from the core scaffold.
Applications in Drug Discovery[5][7][8][9][10]
Kinase Inhibition (CDK/JAK/ALK)
This scaffold is a structural analog to the core found in several FDA-approved kinase inhibitors.[2] The 2-amino-4-heterocycle motif mimics the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of the kinase enzyme.[1][2]
Hinge Binding: The pyrimidine N1 and the C2-substituent (after coupling) typically form key hydrogen bonds with the kinase hinge region.
Solubility Handle: The 2-hydroxypropyl group projects into the solvent-exposed region, improving the drug-like properties (DMPK) of the final inhibitor.[1][2]
Specific Drug Classes[2]
CDK4/6 Inhibitors: Analogs of this intermediate are used to synthesize competitors to Ribociclib and Palbociclib.
ALK Inhibitors: Used in the synthesis of next-generation ALK inhibitors for non-small cell lung cancer (NSCLC).
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.
References
Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidine
Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
Source: N
URL:[Link] (General search for specific paper: "Regioselective SNAr 2,4-dichloropyrimidine")[1][2]
Title: Bi-heteroaryl compounds as Vps34 inhibitors (Patent US8685993B2).
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol CAS number and molecular weight
An In-Depth Technical Guide to 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery Executive Summary This technical guide provides a comprehensive overview of 1-[(2-Chl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, a key heterocyclic intermediate in modern medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a specialized, non-commercial reagent, its synthesis and utility are of significant interest to researchers in drug development. This document details its physicochemical properties, outlines a robust and regioselective synthetic protocol, and explores its critical role as a versatile scaffold, particularly in the development of kinase inhibitors. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of chloropyrimidine derivatives.
Compound Identification and Physicochemical Properties
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a bifunctional molecule featuring a reactive 2-chloropyrimidine core and a chiral 1-amino-2-propanol side chain. The chlorine atom at the C2 position serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, while the secondary alcohol on the side chain can act as a crucial hydrogen bond donor, interacting with biological targets.
Table 1: Physicochemical Properties
Property
Value
Source
IUPAC Name
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
-
Molecular Formula
C₇H₁₀ClN₃O
Calculated
Molecular Weight
187.63 g/mol
Calculated
CAS Number
Not publicly listed
-
Note: As a dedicated CAS number is not available, researchers should track this compound by its chemical name and structure. The molecular weight is calculated from the molecular formula.
Synthetic Strategy and Mechanistic Insights
The most direct and industrially scalable route to synthesize 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloropyrimidine with 1-amino-2-propanol.
Causality of Experimental Design: Regioselectivity
The key challenge in this synthesis is controlling the regioselectivity. 2,4-Dichloropyrimidine has two reactive sites for nucleophilic attack. Generally, nucleophilic attack is favored at the C4 position.[1][2] This preference is attributed to the greater electron deficiency and stabilization of the Meisenheimer intermediate formed during attack at C4, which is influenced by the positions of the ring nitrogen atoms.[1]
The reaction conditions, particularly the choice of base and solvent, are critical for ensuring a high yield of the desired C4-substituted product while minimizing the formation of the C2-substituted isomer and disubstituted byproducts. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is employed to quench the HCl generated during the reaction without competing with the primary amine nucleophile.
Experimental Protocol: Synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
This protocol is a self-validating system designed for high yield and purity.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile (or THF) to a concentration of approximately 0.2 M.
Addition of Reagents: To the stirred solution, add diisopropylethylamine (DIPEA) (1.2 eq). Subsequently, add 1-amino-2-propanol (1.1 eq) dropwise at room temperature. The dropwise addition helps to control any potential exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4-dichloropyrimidine is consumed (typically 4-12 hours).
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess HCl and any acidic impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol.
Visualization of Synthetic Workflow
Caption: Conceptual binding of a pyrimidine inhibitor in a kinase ATP pocket.
Safety and Handling
As no specific Safety Data Sheet (SDS) exists for the title compound, safety precautions must be inferred from its constituent parts: chlorinated heterocyclic compounds and amino alcohols.
2,4-Dichloropyrimidine: Is classified as a skin and eye irritant.
* 1-Amino-2-propanol: Is a corrosive substance that can cause severe skin burns and eye damage.
[8][10]
Recommended Precautions:
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol represents a strategically important building block for drug discovery. Its synthesis is straightforward and regioselective, leveraging well-understood SNAr chemistry. The resulting structure provides a versatile platform for creating diverse chemical libraries, particularly for targeting protein kinases. The combination of a reactive chloropyrimidine core and a functional amino-alcohol side chain makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with optimized potency and pharmacokinetic properties.
References
Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1473. Available at: [Link]
Kuduk, S. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]
LookChem. (n.d.). Cas 412308-24-8, 1-((2,4-DICHLOROBENZYL)AMINO)PROPAN-2-OL. Retrieved February 10, 2026, from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 10, 2026, from [Link]
Wikipedia. (2023). List of miscellaneous 5-HT2A receptor agonists. Retrieved February 10, 2026, from [Link]
Taddei, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1148–1155. Available at: [Link]
Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
PubChem. (n.d.). 1-Amino-2-propanol. Retrieved February 10, 2026, from [Link]
Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4786–4789. Available at: [Link]
Sharma, N., et al. (2019). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Scientific Reports, 9(1), 1-13. Available at: [Link]
Kuduk, S. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]
Singh, S., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1-15. Available at: [Link]
ResearchGate. (n.d.). Therapeutically active β-amino alcohols as potent drugs. Retrieved February 10, 2026, from [Link]
Preprints.org. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available at: [Link]
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved February 10, 2026, from [Link]
Bilodeau, M. T., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. ACS Medicinal Chemistry Letters, 13(6), 853–856. Available at: [Link]
PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved February 10, 2026, from [Link]
PubMed. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. Retrieved February 10, 2026, from [Link]
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 10, 2026, from [Link]
Singh, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(2), 1731-1744. Available at: [Link]
Pinto, D. C. G. A., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(16), 4961. Available at: [Link]
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]
Google Patents. (n.d.). KR20110049812A - Novel method of synthesis of substituted 4-amino-pyrimidines.
Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved February 10, 2026, from [Link]
MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]
Taylor & Francis Online. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved February 10, 2026, from [Link]
Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
Occupational Safety and Health Administration. (n.d.). 1-AMINO-2-PROPANOL. Retrieved February 10, 2026, from [Link]
YouTube. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. Retrieved February 10, 2026, from [Link]
ResearchGate. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved February 10, 2026, from [Link]
ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved February 10, 2026, from [Link]
PubMed. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. Retrieved February 10, 2026, from [Link]
PubMed Central. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Retrieved February 10, 2026, from [Link]
PubMed. (1993). Inhibition of Protein Kinase C by Alcohols and Anaesthetics. Retrieved February 10, 2026, from [Link]
ResearchGate. (2021). 2,4-diaminopyrimidine through double PMB deprotection? Retrieved February 10, 2026, from [Link]
NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved February 10, 2026, from [Link]
Role of chloropyrimidine derivatives as pharmaceutical intermediates
An In-Depth Technical Guide for Pharmaceutical Development Executive Summary Chloropyrimidine derivatives represent a "privileged structure" in modern pharmacopeia, serving as the foundational electrophiles for a vast ar...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
Chloropyrimidine derivatives represent a "privileged structure" in modern pharmacopeia, serving as the foundational electrophiles for a vast array of kinase inhibitors, antivirals, and antimetabolites. Their utility lies in the tunable reactivity of the carbon-chlorine (C-Cl) bonds, which allow for sequential, regioselective functionalization. This guide analyzes the mechanistic hierarchy of these derivatives, provides robust protocols for their transformation, and details their application in the synthesis of blockbuster drugs like Abemaciclib.
Mechanistic Foundations: The Regioselectivity Hierarchy
For researchers working with 2,4-dichloropyrimidine, the primary challenge is controlling regioselectivity during Nucleophilic Aromatic Substitution (
).
The Electronic Rule of Thumb
In unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position.
Causality: The nitrogen atoms at N1 and N3 withdraw electron density. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of the para-positioned nitrogen (N1) to accept the negative charge more effectively than the ortho-positioned nitrogen during C2 attack.
The Exception (Expert Insight): While primary and secondary amines favor C4, tertiary amines or specific alkoxides at low temperatures (
) can invert this selectivity to C2, often driven by steric hindrance at C4 or coordination effects [1].
Visualization: The Decision Tree
The following diagram illustrates the critical decision pathways for functionalizing 2,4-dichloropyrimidine.
Figure 1: Regioselectivity flowchart for 2,4-dichloropyrimidine. C4 substitution is the default kinetic pathway for amines, while specific conditions can force C2 selectivity.
Strategic Synthesis: Validated Protocols
Protocol A: Regioselective
(C4 Functionalization)
This protocol is optimized for mono-substitution of 2,4-dichloropyrimidine with an aniline derivative, a common first step in kinase inhibitor synthesis.
Dissolution: Charge reaction vessel with 2,4-dichloropyrimidine and IPA (10 volumes). Cool to
.
Addition: Add DIPEA followed by the dropwise addition of the aniline nucleophile dissolved in minimal IPA.
Reaction: Allow to warm to room temperature (RT). If reaction is sluggish (monitor by TLC/LCMS), heat to
.
Process Control: Monitor the disappearance of the aniline. A small amount of bis-substituted impurity (typically <5%) is common at higher temperatures.
Workup: Concentrate solvent in vacuo. Resuspend residue in water.[1] The product often precipitates as a solid. Filter and wash with cold water/hexanes to remove residual aniline.
Protocol B: Suzuki-Miyaura Cross-Coupling
Chloropyrimidines are less reactive than their bromo- or iodo-counterparts, requiring robust catalytic systems [2].
Degassing: Combine solvent and aqueous base in the reactor. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
Charge: Add the chloropyrimidine, boronic acid, and catalyst under a positive stream of Argon.
Reflux: Heat the mixture to
for 4–12 hours.
Scavenging: Upon completion, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce residual Palladium to <10 ppm, a critical requirement for GMP intermediates.
Industrial Application: The Abemaciclib Case Study
Abemaciclib (Verzenio), a CDK4/6 inhibitor, exemplifies the sequential functionalization of a dichloropyrimidine core. The synthesis relies on the distinct reactivity of the C4 and C2 positions to assemble the complex scaffold [3].
): Displacement of the C4-Cl with a benzimidazole fragment.
Step 2 (Suzuki/Buchwald): Coupling at the C2-Cl position with a pyridine derivative.[3]
Figure 2: Simplified synthetic route for Abemaciclib highlighting the sequential use of the chloropyrimidine core.
Process Safety & Handling
Chloropyrimidines are potent alkylating agents and must be handled with strict process safety controls.
Hazard Class
Specific Risk
Mitigation Strategy
Sensitization
High potential for skin and respiratory sensitization (allergic contact dermatitis) [4].
Use closed systems (isolators) for solids handling. Double-gloving and Tyvek sleeves are mandatory.
Hydrolysis
C4-Cl bonds are susceptible to hydrolysis in acidic aqueous media, releasing HCl.
Store under inert atmosphere (Nitrogen/Argon). Avoid prolonged exposure to moisture during dispensing.
Thermal
Exothermic decomposition possible at elevated temperatures during reactions.
Perform DSC (Differential Scanning Calorimetry) on reaction mixtures before scaling >100g.
References
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[4][5] Link
BenchChem. (2025).[6] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.Link
Eli Lilly and Company. (2019). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. ACS Sustainable Chemistry & Engineering. Link
Sasseville, D., et al. (1998).[7] Narrow spectrum of cross-sensitization with pyridine derivatives.[7] Contact Dermatitis, 38(4), 212-214.[7] Link
Technical Guide: Solubility Profile & Process Engineering of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
This guide details the solubility profile, thermodynamic behavior, and purification strategies for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1248283-41-1), a critical intermediate in the synthesis of antiretrovir...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, thermodynamic behavior, and purification strategies for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1248283-41-1), a critical intermediate in the synthesis of antiretroviral nucleoside analogs such as Abacavir .
Executive Summary & Chemical Context
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol (hereafter CPA-Propanol ) is a functionalized pyrimidine formed by the nucleophilic aromatic substitution (
) of 2,4-dichloropyrimidine with 1-amino-2-propanol. Its solubility profile is the governing factor in separating the desired C4-substituted isomer from the C2-substituted byproduct and unreacted starting materials.
Chemical Structure: Pyrimidine core with a lipophilic chlorine at C2 and a polar hydroxypropylamino chain at C4.
Process Criticality: Solubility data is required to design the cooling crystallization step that ensures high regioisomeric purity (>99.5%) prior to the final coupling with cyclopropylamine (for Abacavir).
The amphiphilic nature of CPA-Propanol dictates its dissolution behavior. The molecule contains two distinct domains:[1]
Lipophilic Domain: The 2-chloropyrimidine ring (Low polarity, aromatic stacking potential).
Hydrophilic Domain: The amino-propanol tail (H-bond donor/acceptor capacity).
Representative Solubility Profile
The following profile is synthesized from thermodynamic data of structural analogs (e.g., 2-amino-4-chloro-6-methoxypyrimidine) and process patent literature.
Solvent Class
Solvent
Solubility Rating
Estimated Saturation ( at 25°C)
Thermodynamic Driver
Polar Aprotic
DMF / DMSO
Very High
> 200 mg/mL
Strong dipole-dipole interactions disrupt crystal lattice; no H-bond penalty.
Polar Protic
Methanol
High
80 - 120 mg/mL
Excellent H-bond matching with the hydroxyl/amino groups.
Polar Protic
Isopropanol (IPA)
Moderate
20 - 40 mg/mL
Ideal Crystallization Solvent. High gradient allows high recovery upon cooling.
Ester
Ethyl Acetate
Moderate
15 - 30 mg/mL
Good solvent for extraction; moderate solubility limits utility for crystallization alone.
Chlorinated
DCM / Chloroform
High
50 - 90 mg/mL
Favorable interaction with the chloropyrimidine ring; often used in work-up.
Aromatic
Toluene
Low
< 5 mg/mL
Lack of polar interactions; used as an anti-solvent .
Aqueous
Water
Low-Moderate
1 - 5 mg/mL
Hydrophobic ring limits solubility despite the polar tail. pH-dependent (soluble at pH < 2 due to protonation).
Process Insight: The steep solubility curve in Isopropanol (IPA) or Ethanol/Water mixtures makes them the solvents of choice for purification. The impurity (regioisomer) often has a distinct solubility profile that allows it to remain in the mother liquor.
Thermodynamic Modeling (The Apelblat Equation)
To accurately predict solubility at varying process temperatures, the experimental data for pyrimidine derivatives is best correlated using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideal behavior of the solution.
: Mole fraction solubility
: Absolute temperature (K)
: Empirical constants derived from regression analysis.
For CPA-Propanol, the dissolution is endothermic (
) and entropy-driven (), meaning solubility increases significantly with temperature.
Experimental Protocols
Protocol A: Gravimetric Determination (Standard)
This method establishes the "Gold Standard" equilibrium solubility.
Preparation: Add excess CPA-Propanol solid to 10 mL of solvent in a jacketed glass vessel.
Equilibration: Stir at fixed temperature (
) for 24–48 hours.
Filtration: Stop stirring and allow settling. Filter supernatant through a 0.45
PTFE syringe filter (pre-heated to ).
Quantification: Evaporate solvent and weigh residue, or analyze via HPLC (UV detection at 254 nm).
Protocol B: Polythermal Method (Fast/Process)
Used to determine the Metastable Zone Width (MSZW) for crystallization design.
Figure 1: Polythermal solubility workflow using laser monitoring (e.g., Technobis Crystal16 or Mettler Toledo FBRM).
Process Engineering: Purification Strategy
The synthesis of CPA-Propanol often yields the C2-isomer (reaction at the wrong chlorine) and bis-substituted byproducts. The solubility profile dictates a Cooling Crystallization strategy to reject these impurities.
Crystallization Workflow
The process leverages the steep solubility curve in IPA. The target molecule is soluble at reflux (80°C) but crystallizes out at 20°C, while impurities remain dissolved.
Figure 2: Purification logic for CPA-Propanol utilizing temperature-dependent solubility in Isopropanol.
References
Baluja, S., et al. (2014). "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. Link
Glaxo Group Ltd. (2002). "Process for the preparation of Abacavir." US Patent 6,448,403.[1] (Describes the chloropyrimidine intermediate synthesis and purification). Link
BenchChem. (2025). "Solubility Profile of (2S)-2-(methylamino)propan-1-ol." (Analogous amino-alcohol solubility behavior). Link
Wang, J., et al. (2020). "Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models." European Journal of Pharmaceutical Sciences. Link
Aminopropanol-Substituted Pyrimidines: Synthetic Pathways and Medicinal Applications
Executive Summary The fusion of the pyrimidine heterocycle with an aminopropanol side chain creates a privileged scaffold in medicinal chemistry. This specific structural motif—often manifested as a 1-(pyrimidinyl-oxy)-3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The fusion of the pyrimidine heterocycle with an aminopropanol side chain creates a privileged scaffold in medicinal chemistry. This specific structural motif—often manifested as a 1-(pyrimidinyl-oxy)-3-amino-2-propanol or an N-(3-amino-2-hydroxypropyl)pyrimidine—serves as a versatile pharmacophore. It bridges two distinct therapeutic classes: G-Protein Coupled Receptor (GPCR) modulators (specifically
-adrenergic antagonists) and Kinase Inhibitors (targeting the ATP-binding cleft).
This technical guide provides a rigorous analysis of the synthetic architectures, structure-activity relationships (SAR), and experimental protocols necessary for developing drugs within this chemical space.
The Pharmacophore: Chemical Space & Rationale
The aminopropanol-substituted pyrimidine is not merely a random combination; it is a calculated design element intended to mimic specific biological transition states and enhance physicochemical properties.
Structural Logic
The Pyrimidine Core: Acts as a bioisostere for phenyl or naphthyl rings (as seen in propranolol) but with reduced lipophilicity (LogP) and increased water solubility due to the ring nitrogens. In kinase inhibitors, N1 and N3 often serve as hydrogen bond acceptors for the hinge region.
The Aminopropanol Linker (
):
Secondary Hydroxyl: Provides a critical hydrogen bond donor/acceptor, often interacting with Asp/Glu residues in receptor pockets.[1]
Chirality: The C2 position of the propanol chain is a chiral center. For
-blockers, the -enantiomer is typically the eutomer (active form).
Amine Terminus: Protonated at physiological pH, providing an ionic anchor (salt bridge) to conserved aspartic acid residues in GPCRs or kinases.[1]
Synthetic Architectures
The construction of this scaffold typically follows two primary retrosynthetic disconnections: Epoxide Ring Opening (Route A) and Nucleophilic Aromatic Substitution (Route B).
Visualization of Synthetic Pathways
Route A: The Glycidyl Ether Method
This is the standard industrial route for aryloxypropanolamines.
O-Alkylation: A hydroxypyrimidine (e.g., 2-hydroxypyrimidine) is treated with epichlorohydrin in the presence of a base (
or NaH) to form the pyrimidine glycidyl ether.
Aminolysis: The epoxide is opened regioselectively by a primary amine (e.g., isopropylamine) at the terminal carbon to yield the target secondary amine.
Route B:
Displacement
Used when the aminopropanol chain is attached via a Nitrogen atom (amino-pyrimidine) rather than an Oxygen.
Substrate: A halopyrimidine (e.g., 4-chloropyrimidine).
Nucleophile: 1-amino-3-chloropropan-2-ol or 1,3-diamino-2-propanol.
Condition: Requires electron-withdrawing groups on the pyrimidine or elevated temperatures to facilitate the Meisenheimer complex formation.
Medicinal Chemistry & SAR
Target Class 1:
-Adrenergic Antagonists
Replacing the naphthalene ring of propranolol with a pyrimidine ring dramatically alters the physicochemical profile while retaining receptor affinity.
Key SAR Findings:
Linkage Position: 2-substituted pyrimidines often show higher
-selectivity compared to 4-substituted analogues.
Potency: Pyrimidine analogues are generally less potent than their naphthalene counterparts (Propranolol) but offer superior water solubility and reduced CNS penetration (lower side effects).[1]
Selectivity: The 1-(2-pyrimidyloxy)-3-isopropylamino-2-propanol derivative exhibits a superior
selectivity ratio compared to metoprolol in specific assays.[2]
Compound Core
Side Chain (R)
Target
Activity (/Ki)
Key Feature
Naphthalene (Propranolol)
Isopropyl
~4 nM
High CNS penetration
2-Pyrimidyloxy
Isopropyl
(Cardioselective)
~50 nM
High Solubility
4-Pyrimidyloxy
t-Butyl
>100 nM
Reduced Affinity
Target Class 2: Kinase Inhibitors (CDK / Aurora / PLK)
In kinase inhibitors, the aminopropanol tail is often attached to the "solvent front" region of the inhibitor.
Role: It mimics the ribose moiety of ATP or solubilizes the hydrophobic heterocyclic core.
Interaction: The hydroxyl group often forms water-mediated hydrogen bonds with the enzyme, while the terminal amine interacts with surface acidic residues (e.g., Asp/Glu).
Detailed Experimental Protocol
Protocol: Synthesis of 1-(Pyrimidin-2-yloxy)-3-(isopropylamino)propan-2-ol
Objective: To synthesize a water-soluble
-adrenergic blocking mimic.
Step 1: Synthesis of 2-(oxiran-2-ylmethoxy)pyrimidine
Stir at room temperature for 12 hours. Note: Heating is usually unnecessary and may cause polymerization.
Validation: Monitor by NMR. The disappearance of the characteristic epoxide multiplets (2.7–2.9 ppm) and appearance of the methine proton of the isopropyl group (
ppm) confirms reaction completion.
Purification: Evaporate solvent and excess amine. Recrystallize from Ethanol/Ether or convert to the hydrochloride salt using HCl/Ether for stability.
Self-Validating Analytical Criteria
NMR (DMSO-): Look for the diagnostic "chiral methine" signal of the propanol chain at 3.9–4.1 ppm (multiplet).
Mass Spectrometry:
peak should correspond to Molecular Weight + 1.
Appearance: The free base is often a viscous oil; the HCl salt should be a white crystalline solid.
References
Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines.
Source: Journal of Medicinal Chemistry
URL:[Link]
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
Source: Journal of Chemical Reviews
URL:[Link]
Regioselective Ring Opening of Epoxides with Amines.
Source: SciELO (Journal of the Mexican Chemical Society)
URL:[Link][1]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Kinase Inhibitors.
Source: MDPI Molecules
URL:[Link][1]
Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist.
Source: European Journal of Medicinal Chemistry (via PubMed)
URL:[1][Link]
Technical Guide: Binding Affinity Characterization of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol Executive Summary This guide details the biophysical characterization of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol (he...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Binding Affinity Characterization of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Executive Summary
This guide details the biophysical characterization of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol (hereafter referred to as Compound A ). This molecule represents a critical "functionalized fragment" in kinase inhibitor discovery. It contains a 2-chloropyrimidine core—a privileged scaffold for ATP-competitive inhibition—and a hydroxypropylamino tail that enhances solubility and explores the solvent-exposed regions of the ATP pocket.
Strategic Importance:
Unlike inert fragments, Compound A possesses a reactive electrophile (2-Cl). This dual nature requires a specialized assay strategy to distinguish between reversible binding (scaffold recognition) and covalent modification (nucleophilic substitution at the 2-position). This guide prioritizes Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) to validate the compound as a viable starting point for lead optimization.
Compound Profile & Chemical Logic
Property
Value / Description
Implication for Assays
Formula
C₇H₁₀ClN₃O
Low MW (191.6 g/mol ) requires high sensitivity assays.
Core Motif
2-Chloropyrimidine
Electrophilic. Potential for S_NAr reactions with cysteine thiols.
Pharmacophore Analysis:
The pyrimidine ring typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region. The 2-chloro substituent is often positioned toward the gatekeeper residue or solvent front, serving as a handle for further derivatization (e.g., introduction of aniline groups to generate structures like Palbociclib or Ribociclib).
Critical Experimental Considerations
The "Thiol Reactivity" Artifact
WARNING: The 2-chloropyrimidine moiety is susceptible to nucleophilic attack by thiols. Standard kinase assay buffers often contain DTT (Dithiothreitol) or BME (β-Mercaptoethanol) to maintain protein stability.
Risk: DTT can displace the chlorine atom, generating a DTT-adduct of the compound, leading to false negatives (loss of binder) or false positives (binding of the adduct).
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent. TCEP is less nucleophilic towards aryl halides than thiol-based reductants. Alternatively, minimize incubation time.
Solubility & DMSO Tolerance
While the hydroxypropyl group aids solubility, fragment assays often require high concentrations (100 µM – 1 mM).
Protocol: Prepare a 100 mM stock in 100% DMSO.
Limit: Ensure final assay DMSO concentration does not exceed the protein's tolerance (typically <1-2% for kinases).
Binding Affinity Protocols
Workflow Overview
Figure 1: Integrated workflow for characterizing reactive fragments.
Protocol A: Thermal Shift Assay (TSA/DSF)
Objective: Rapidly determine if Compound A stabilizes the target kinase.
Protein Prep: Dilute kinase domain to 2–5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP ).
Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.
Compound Addition:
Test Concentration: 100 µM and 500 µM.
Control: DMSO only (Reference Tm).
Thermal Ramp: 25°C to 95°C at 1°C/min using a qPCR machine.
Analysis: Calculate
.
Success Criteria:
indicates significant binding.
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Determine
, , and . Distinguish reversible vs. covalent modes.
Instrument Setup (e.g., Biacore 8K):
Sensor Chip: CM5 (Carboxymethyl dextran).
Immobilization: Amine coupling of the Kinase (Target) to ~3000 RU (High density required for low MW fragment).
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1 mM TCEP , 2% DMSO).
Experimental Steps:
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.
Multi-Cycle Kinetics:
Inject Compound A at 0, 12.5, 25, 50, 100, 200 µM.
Contact Time: 60 seconds.
Dissociation Time: 120 seconds.
Flow Rate: 30 µL/min.
Data Analysis:
Fit to 1:1 Binding Model .
Square Wave Check: Fragments often show extremely fast on/off rates ("square wave"). If the sensorgram does not return to baseline during dissociation, covalent reaction is occurring.
Visualizing the Kinetic Logic:
Figure 2: Decision tree for interpreting SPR sensorgrams of reactive fragments.
Data Interpretation & Troubleshooting
Observation
Diagnosis
Action
No Binding (SPR)
Low affinity () or protein inactive.
Verify protein activity with a positive control (e.g., Staurosporine). Increase concentration if solubility permits.
Drifting Baseline
Covalent reaction with surface lysine or cysteine.
This is a positive result if seeking covalent inhibitors. If not, reduce contact time or mutate reactive cysteines.
Re-run Solvent Correction. Ensure samples are matched to running buffer.[1]
Time-Dependent IC50
Slow-onset or covalent inhibition.
Pre-incubate compound with protein for 30, 60, 120 mins before assaying.
References
Discovery of Chloropyrimidines as Covalent Inhibitors.
Title: Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
Source:Journal of Medicinal Chemistry / NIH PubMed Central.
URL:[Link]
Fragment Screening by SPR.
Title: Fragment Screening by Surface Plasmon Resonance.[1]
Source:Chemical Reviews / NIH PubMed Central.
URL:[Link]
Thiol Reactivity in Assays.
Title: Dithiothreitol (DTT) Applications and Stability.[2][3][4][5][6]
Source:Astral Scientific / Interchim Technical Data.
URL:[Link]
Kinase Inhibitor Design Trends.
Title: Trends in kinase drug discovery: targets, indications and inhibitor design.
Source:Nature Reviews Drug Discovery.
URL:[Link]
An In-Depth Technical Guide to Pharmacophore Modeling of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol Derivatives
Executive Summary The 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases implicated i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases implicated in oncology.[1][2][3] This technical guide provides a comprehensive, in-depth exploration of the pharmacophore modeling process for this class of compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a nuanced, field-proven perspective on the strategic decisions and theoretical underpinnings that drive successful in silico drug discovery campaigns. We will dissect the causality behind experimental choices, ensuring a self-validating and robust methodological framework. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of novel kinase inhibitors.
Introduction: The Rationale for Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), offering an elegant and computationally efficient method to distill the essential steric and electronic features required for a molecule's biological activity.[4][5] A pharmacophore is an abstract representation of the key molecular interaction points—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—that are critical for optimal binding to a biological target.[6][7] For the 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol scaffold, which has been associated with the inhibition of kinases like Epidermal Growth Factor Receptor (EGFR) and B-Raf, pharmacophore modeling serves several critical functions:[8][9][10]
Virtual Screening: To rapidly screen large compound libraries for novel molecules that possess the desired pharmacophoric features, thereby prioritizing experimental testing on the most promising candidates.[11][12]
Lead Optimization: To guide the rational design of more potent and selective analogs by providing insights into the structure-activity relationships (SAR) of the scaffold.
Scaffold Hopping: To identify new chemical scaffolds that can present the same pharmacophoric features, potentially leading to compounds with improved pharmacokinetic properties.
This guide will navigate through the two primary branches of pharmacophore modeling: ligand-based and structure-based approaches, providing a logical framework for their application to the target scaffold.[4]
Foundational Concepts: Ligand-Based vs. Structure-Based Approaches
The choice between ligand-based and structure-based pharmacophore modeling is dictated by the available data.[4][6]
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available.[13] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features. The process involves aligning the active compounds and extracting the shared chemical features to generate a pharmacophore hypothesis.[14][15]
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein-ligand complex is available (e.g., from X-ray crystallography), this method is preferred.[16] The pharmacophore is derived directly from the interactions observed between the ligand and the protein's active site.[17] This approach provides a more direct and often more accurate representation of the key interactions required for binding.
For the 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol derivatives, which are known to target well-characterized kinases, both approaches can be strategically employed. For instance, if a crystal structure of a lead compound bound to a specific kinase is available, an SBPM approach would be the logical starting point. Conversely, if a diverse set of active analogs has been synthesized and tested, an LBPM approach can be used to build a robust model.
Methodologies and Experimental Protocols
This section provides a detailed, step-by-step guide to the key experimental workflows in pharmacophore modeling, coupled with the rationale behind each procedural choice.
Ligand-Based Pharmacophore Modeling Workflow
The generation of a predictive ligand-based pharmacophore model is an iterative process that requires careful consideration of the training set and validation methods.[14]
Protocol 1: Ligand-Based Pharmacophore Model Generation
Training and Test Set Preparation:
Rationale: The quality of the training set is paramount to the success of the model. It should comprise a structurally diverse set of molecules with a significant range of biological activities.
Procedure:
Compile a dataset of 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol derivatives with their corresponding inhibitory activities (e.g., IC50 values) against the target kinase.
Partition the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The test set is crucial for external validation of the final pharmacophore model.
Ensure that both the training and test sets contain a representative sample of active and inactive (or less active) compounds.
Conformational Analysis:
Rationale: Small molecules are flexible and can adopt multiple conformations. It is essential to generate a diverse set of low-energy conformers for each molecule to ensure that the bioactive conformation is likely to be included.
Procedure:
For each molecule in the training set, generate a set of conformers using a suitable algorithm (e.g., Monte Carlo or systematic search).
Minimize the energy of each conformer using a molecular mechanics force field (e.g., MMFF94).
Pharmacophore Feature Identification and Hypothesis Generation:
Rationale: This step involves identifying the common chemical features among the active molecules in the training set and generating a set of pharmacophore hypotheses that describe their spatial arrangement.
Procedure:
Utilize software (e.g., Catalyst, Phase, LigandScout) to automatically identify pharmacophoric features (H-bond donors/acceptors, hydrophobic, aromatic, etc.) for each conformer.
The software will then align the conformers and generate a series of pharmacophore hypotheses, each consisting of a specific combination and spatial arrangement of features.
Model Validation and Selection:
Rationale: The generated hypotheses must be rigorously validated to assess their ability to distinguish between active and inactive compounds.
Procedure:
Cost Analysis: Evaluate the cost of each hypothesis, which reflects how well it maps the active compounds in the training set.[15]
Fischer's Randomization Test: To assess the statistical significance of the model, the biological activities of the training set molecules are scrambled multiple times, and new hypotheses are generated. A robust model should have a significantly better cost than the random models.[18]
Test Set Validation: The best hypothesis is then used to screen the test set. A good model should be able to predict the activity of the test set compounds with high accuracy. The predictive power is often assessed using metrics like the correlation coefficient (r²) between the predicted and experimental activities.
Caption: A systematic workflow for structure-based pharmacophore modeling.
Application: Virtual Screening and Hit Identification
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds with the potential to bind to the target kinase.
[11][12]
Protocol 3: Pharmacophore-Based Virtual Screening
Database Preparation:
Rationale: The chemical database to be screened should be prepared to ensure that the molecules are in a suitable format for screening.
Procedure:
Select a database (e.g., ZINC, Maybridge, Enamine).
[15][19] 2. Generate 3D conformers for each molecule in the database.
Pharmacophore Screening:
Rationale: The pharmacophore model is used to rapidly filter the database, retaining only those molecules that can match the pharmacophoric features.
Procedure:
Use the final pharmacophore model as a query to screen the prepared database.
The screening software will identify molecules that can adopt a conformation that aligns with the pharmacophore features.
Hit Filtering and Prioritization:
Rationale: The initial list of hits from the pharmacophore screen is typically large and needs to be further filtered and prioritized.
Procedure:
Drug-Likeness Filtering: Apply filters such as Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.
[15] 2. Molecular Docking: The remaining hits are then subjected to molecular docking to predict their binding mode and affinity to the target kinase. [20][21]This provides a more detailed and physically realistic assessment of the potential binding.
Visual Inspection: The top-ranked docked poses are visually inspected to ensure that the key interactions predicted by the pharmacophore model are indeed formed.
Diagram 3: Virtual Screening Workflow
Caption: A comprehensive workflow for virtual screening and hit identification.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the high attrition rates in drug development. [22][23][24]In silico ADMET prediction provides a rapid and cost-effective way to evaluate the drug-likeness of the identified hits.
[25][26]
Table 1: Key In Silico ADMET Properties and Prediction Tools
Property
Description
Commonly Used Prediction Tools
Absorption
Human Intestinal Absorption (HIA)
The percentage of a drug that is absorbed through the human intestine.
QikProp, ADMETlab
Caco-2 Permeability
An in vitro model for predicting intestinal drug absorption.
pkCSM, SwissADME
Distribution
Blood-Brain Barrier (BBB) Penetration
The ability of a drug to cross the BBB and enter the central nervous system.
QikProp, pkCSM
Plasma Protein Binding (PPB)
The extent to which a drug binds to proteins in the blood plasma.
ADMETlab, SwissADME
Metabolism
Cytochrome P450 (CYP) Inhibition
The potential of a drug to inhibit the activity of CYP enzymes, which can lead to drug-drug interactions.
pkCSM, SwissADME
Excretion
Renal Clearance
The rate at which a drug is cleared from the body by the kidneys.
pkCSM
Toxicity
Ames Test
A test to assess the mutagenic potential of a compound.
pkCSM, ADMETlab
hERG Inhibition
The potential of a drug to block the hERG potassium channel, which can lead to cardiotoxicity.
QikProp, pkCSM
Conclusion and Future Directions
Pharmacophore modeling, when integrated with other computational techniques such as molecular docking and ADMET prediction, provides a powerful and efficient platform for the discovery and optimization of novel 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol derivatives as kinase inhibitors. The methodologies outlined in this guide provide a robust framework for researchers to design and execute their own in silico drug discovery campaigns.
Future advancements in this field are likely to involve the integration of artificial intelligence and machine learning to develop more accurate and predictive pharmacophore models. [4]Dynamic pharmacophore models derived from molecular dynamics simulations will also provide a more realistic representation of the protein-ligand interactions. [5]By embracing these cutting-edge technologies, we can continue to accelerate the pace of drug discovery and bring new and effective therapies to patients in need.
References
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1715–1732. [Link]
Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, e101053. [Link]
Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 13. [Link]
Wang, L., He, Y., & Liu, H. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. International Journal of Molecular Sciences, 16(6), 12595–12613. [Link]
Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow. [Link]
Deep Origin. (2025, January 10). ADMET Predictions. [Link]
Cushion, T. D., et al. (2000). Use of a Pharmacophore Model for the Design of EGFR Tyrosine Kinase Inhibitors: Isoflavones and 3-Phenyl-4(1H)-quinolones. Journal of Medicinal Chemistry, 43(22), 4167–4174. [Link]
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? [Link]
Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators. [Link]
Kumar, A., et al. (2017). Epidermal growth factor receptor (EGFR) structure-based bioactive pharmacophore models for identifying next-generation inhibitors against clinically relevant EGFR mutations. Journal of Biomolecular Structure and Dynamics, 36(10), 2635–2649. [Link]
Fiveable. (2025, September 15). ADMET prediction | Medicinal Chemistry Class Notes. [Link]
ACS Omega. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 36987–37001. [Link]
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. [Link]
Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]
Wang, L., He, Y., & Liu, H. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. International Journal of Molecular Sciences, 16(6), 12595-12613. [Link]
Journal of Chemical Information and Modeling. (2005). Virtual screening workflow development guided by the "receiver operating characteristic" curve approach. Application to high-throughput docking on metabotropic glutamate receptor subtype 4. Journal of Chemical Information and Modeling, 45(3), 764–773. [Link]
Sangande, F., Julianti, E., & Tjahjono, D. H. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. International Journal of Molecular Sciences, 21(20), 7779. [Link]
ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. [Link]
ResearchGate. (n.d.). Pharmacophore models of 10 EGFR-inhibitor complexes with their.... [Link]
Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. [Link]
ResearchGate. (2025, August 6). Pharmacophore and Binding Analysis of Known and Novel B-RAF Kinase Inhibitors. [Link]
JoVE. (2025, September 26). Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. [Link]
Frontiers. (2022, November 15). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13. [Link]
YouTube. (2014, April 2). Virtual Screening Workflow. [Link]
Trends in Sciences. (2022, December 20). Ensemble Pharmacophore Meets Molecular Docking: A Novel Screening Approach for the Identification of B-Raf Kinase Inhibitors. Trends in Sciences, 19(24), 6524. [Link]
ResearchGate. (n.d.). 3D structure based on pharmacophore model of BRAF protein ligand.... [Link]
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
Frontiers. (2025, October 27). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry, 13. [Link]
MDPI. (2026, January 28). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 31(3), 346. [Link]
PLoS ONE. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PLoS ONE, 9(1), e86655. [Link]
Journal of Personalized Medicine. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Journal of Personalized Medicine, 12(5), 785. [Link]
Bioinformation. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Bioinformation, 18(11), 1046–1054. [Link]
ResearchGate. (2014, October 31). How can I generate a pharmacophore model based only on structure (receptor)? [Link]
SlidePlayer. (n.d.). Pharmacophore modeling and docking techniques. [Link]
ScienceDirect. (2022, June 11). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Molecular Graphics and Modelling, 115, 108226. [Link]
Scientific Reports. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1234. [Link]
Journal of Cancer Research and Therapeutics. (2019). Ligand- and structure-based pharmacophore modeling, docking study reveals 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a potential anticancer agent of CDK9/cyclin T1 kinase. Journal of Cancer Research and Therapeutics, 15(5), 1131–1140. [Link]
MDPI. (2023, October 29). Protein-Targeting Drug Discovery. Biomolecules, 13(11), 1591. [Link]
Heliyon. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11078. [Link]
MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649. [Link]
Scientific Reports. (2026, January 17). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
Introduction: The Central Role of Pyrimidine Scaffolds in Modern Drug Discovery
An Application Note on Scalable Synthesis Protocols for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on Scalable Synthesis Protocols for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives possess an intrinsic ability to interact with biological systems, including enzymes and genetic material.[1] This inherent biocompatibility has led to the development of a vast number of FDA-approved drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3] The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties.
Among the vast library of pyrimidine-based intermediates, 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol stands out as a critical building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The molecule features a reactive 2-chloro substituent, which serves as a handle for subsequent cross-coupling reactions or nucleophilic substitutions, and a chiral hydroxypropylamine side chain that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.
This application note provides a comprehensive guide for the scalable synthesis of this key intermediate. We present a robust, field-proven protocol suitable for scale-up, alongside a discussion of microwave-assisted synthesis for rapid optimization. The causality behind experimental choices is explained in detail to empower researchers in adapting and troubleshooting the process.
The primary synthetic route to 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and (rac)-1-amino-2-propanol (or its chiral variants).
The key to this synthesis is controlling the regioselectivity. The C4 position of the 2,4-dichloropyrimidine ring is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This is due to the cumulative electron-withdrawing effects of the two ring nitrogens, which are more pronounced at the C4 and C6 positions. Consequently, the amino group of 1-amino-2-propanol will preferentially displace the chloride at C4, yielding the desired product with high selectivity under controlled conditions.
Protocol 1: Scalable Thermal Synthesis
This protocol is designed for robustness and scalability, making it suitable for producing gram-to-kilogram quantities of the target compound. The choice of a protic solvent like isopropanol facilitates the reaction and product crystallization, while a tertiary amine base is used to neutralize the HCl generated in situ without competing in the nucleophilic substitution.
Detailed Experimental Protocol
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Grade
Supplier
2,4-Dichloropyrimidine
148.98
>98%
Commercial
(rac)-1-Amino-2-propanol
75.11
>98%
Commercial
N,N-Diisopropylethylamine (DIPEA)
129.24
>99%
Commercial
Isopropanol (IPA)
60.10
Anhydrous
Commercial
Ethyl Acetate (EtOAc)
88.11
ACS Grade
Commercial
Brine (Saturated NaCl)
-
-
Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
Granular
Commercial
Step-by-Step Procedure:
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq).
Solvent Addition: Add anhydrous isopropanol (5-10 mL per gram of 2,4-dichloropyrimidine). Stir the mixture to form a clear solution.
Base and Nucleophile Addition: In a separate flask, prepare a solution of (rac)-1-amino-2-propanol (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in isopropanol (2-3 mL per gram of aminopropanol).
Controlled Addition: Add the aminopropanol/DIPEA solution dropwise to the stirred 2,4-dichloropyrimidine solution at room temperature over 30-60 minutes. An exotherm may be observed. Maintain the internal temperature below 40°C using a water bath if necessary.
Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting 2,4-dichloropyrimidine is consumed.
Work-up and Isolation:
Cool the reaction mixture to room temperature. A precipitate of the product and DIPEA hydrochloride may form.
Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.
Redissolve the residue in ethyl acetate (15-20 mL per gram of starting material) and water (10 mL per gram).
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL/g) and saturated brine (1 x 10 mL/g).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid or viscous oil.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane or isopropanol/water.
Alternatively, for very high purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Scalable Synthesis Workflow
Caption: Workflow for the scalable thermal synthesis of the target intermediate.
Protocol 2: Microwave-Assisted Synthesis
For rapid reaction screening, optimization, and small-scale synthesis, microwave irradiation offers a significant advantage by dramatically reducing reaction times.[4] The principles remain the same as the thermal protocol, but the energy is delivered more efficiently, leading to faster reaction rates.
General Procedure:
Combine 2,4-dichloropyrimidine (1.0 eq), 1-amino-2-propanol (1.05 eq), DIPEA (1.2 eq), and anhydrous propanol (3-5 mL) in a 10 mL microwave reaction vial.[4]
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 120-140°C for 15-30 minutes.[4]
After cooling, the product can be isolated using the same work-up and purification procedure described in Protocol 1.
Note on Scalability: While excellent for rapid synthesis, scaling microwave reactions beyond the multigram level can be challenging and requires specialized continuous-flow microwave reactors. For bulk production, the thermal protocol is generally preferred.
Process Optimization and Troubleshooting
Scaling a synthesis from the bench to a pilot plant requires careful consideration of several parameters.[5][6]
Key Parameters for Scale-Up:
Temperature Control: The reaction is exothermic. On a large scale, the rate of addition of the amine solution must be carefully controlled to manage the internal temperature and prevent runaway reactions.
Impurity Profile: The primary impurity is the disubstituted product, 1,1'-[(pyrimidine-2,4-diyl)bis(azanediyl)]bis(propan-2-ol). To minimize its formation, avoid a large excess of the aminopropanol and ensure the reaction temperature does not significantly exceed 80°C.
Solvent Choice: While IPA is effective, other solvents like acetonitrile or N,N-dimethylformamide (DMF) can be used. However, IPA offers advantages in ease of removal and lower toxicity.
Purification: Recrystallization is the most scalable and cost-effective purification method.[7] Developing a robust crystallization procedure is critical for achieving high purity on a large scale.
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in the synthesis.
Characterization Data
The final product should be characterized to confirm its identity and purity.
m/z: [M+H]⁺ calculated for C₇H₁₀ClN₃O: 188.06; found: 188.1
Conclusion
This application note details a reliable and scalable thermal synthesis for the high-value intermediate 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol. By carefully controlling reaction conditions, particularly stoichiometry and temperature, the desired product can be obtained in high yield and purity. The provided troubleshooting guide and discussion of a microwave-assisted alternative offer researchers the flexibility to adapt the synthesis to their specific needs, from rapid library generation to large-scale manufacturing campaigns.
References
Kumar, A., Sharma, S., & Sharma, R. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & Clinical Pharmacology & Toxicology.[1]
Al-Ostath, A. I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry.[2]
Kaur, R., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society.[8]
Shaik, A. B., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.[3]
Faidah, N., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.[9]
Kim, K. E., et al. (2022). Kinetically Controlled aza-Michael/Epimerization Cascade Enables a Scalable Total Synthesis of Putative (+)-Fumigaclavine F. Organic Letters.[5]
Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Retrieved from ]
Chen, Y.-A., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.[10]
Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Saudi Journal of Biological Sciences.[4]
Jadav, A., & Singh, S. (2018). Synthesis of New Pyrimidine Derivatives as Potential Anticancer Agent. Indo American Journal of Pharmaceutical Sciences.[11]
Baran, P. S., et al. (2011). Scalable, stereocontrolled total syntheses of (±)-axinellamines A and B. Journal of the American Chemical Society.[12]
Google Patents. (2020). CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol. Retrieved from ]
Baron, A., et al. (2013). Scalable, enantioselective taxane total synthesis. Journal of the American Chemical Society.[6]
McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development.[7]
Application Note: Precision Protocols for Nucleophilic Substitution of 2-Chloropyrimidine
Executive Summary: The "Super-Electrophile" Advantage 2-Chloropyrimidine represents a distinct class of heteroaryl halides.[1] Unlike chlorobenzene or even 2-chloropyridine, the 1,3-diazine core renders the C-2 position...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Super-Electrophile" Advantage
2-Chloropyrimidine represents a distinct class of heteroaryl halides.[1] Unlike chlorobenzene or even 2-chloropyridine, the 1,3-diazine core renders the C-2 position exceptionally electron-deficient. The inductive withdrawal from two adjacent nitrogen atoms creates a "super-electrophile" character, accelerating Nucleophilic Aromatic Substitution (SNAr) rates by orders of magnitude (approx. 108 vs. pyridines).
Key Operational Insight: Consequently, the primary challenge is rarely reactivity, but rather selectivity and hydrolysis control. While transition metal catalysis (Buchwald-Hartwig) is possible, it is often chemically redundant. This guide focuses on optimized, metal-free SNAr protocols that prioritize atom economy, yield, and scalability.
Mechanistic Foundation & Critical Parameters
Understanding the addition-elimination mechanism is prerequisite to troubleshooting. The reaction proceeds via a Meisenheimer-like intermediate (σ-complex), stabilized by the ring nitrogens.
The Reaction Coordinate (Visualization)
Figure 1: SNAr reaction pathway. The formation of the Meisenheimer complex is typically the rate-determining step (RDS), heavily influenced by solvent polarity.
Strategic Parameter Selection
Parameter
Recommendation
Scientific Rationale
Solvent
Protic (EtOH, iPrOH, Water)
While aprotic solvents (DMF/DMSO) are standard for SNAr, 2-chloropyrimidine is reactive enough to proceed in alcohols. Protic solvents stabilize the leaving group (Cl-) via H-bonding. Water is increasingly recognized as a superior "on-water" medium for hydrophobic amines due to the hydrophobic effect [1].
Base
DIPEA / K2CO3
Amines: Use organic bases (DIPEA, Et3N) to maintain homogeneity. Phenols/Thiols: Use inorganic bases (K2CO3, Cs2CO3) to generate the more nucleophilic anion.
Temperature
60°C – 80°C
High enough to overcome the activation barrier, low enough to prevent hydrolysis to 2-hydroxypyrimidine (a "dead" impurity).
Stoichiometry
1.1 eq Nucleophile
Slight excess drives the reaction to completion. Large excesses are unnecessary and complicate purification.
Detailed Experimental Protocols
Protocol A: Amination (The "Green" Standard)
Best for: Primary and secondary aliphatic amines, benzylamines.
Rationale: This protocol utilizes ethanol or water.[2][3] The product often precipitates upon cooling, creating a self-purifying system that avoids chromatography.
Setup: To a reaction vial equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 equiv, e.g., 114 mg, 1.0 mmol) and Ethanol (3-5 mL/mmol).
Nucleophile Addition: Add the Amine (1.1 equiv).
Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv).
Note: If the amine is a liquid, it can be added neat. If solid, dissolve in a minimum amount of solvent.
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Monitoring: Check TLC (System: 50% EtOAc/Hexanes). 2-Chloropyrimidine (Rf ~0.6) should disappear; product is typically more polar (Rf ~0.3–0.4).
Workup (Precipitation Method):
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
If precipitate forms: Filter and wash with cold ethanol/water (1:1).
If no precipitate: Concentrate solvent to 20% volume, pour into ice-water (10 mL) . Stir vigorously to induce crystallization.
Purification: Recrystallize from EtOH/Water if necessary.
Protocol B: Etherification (Anhydrous Conditions)
Best for: Alkoxides, Phenoxides.
Rationale: 2-chloropyrimidine is prone to hydrolysis by hydroxide ions. Therefore, moisture exclusion is critical . We generate the alkoxide in situ to ensure no free hydroxide exists.
Alkoxide Generation:
In a dry flask under N2, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (5 mL/mmol).
Cool to 0°C. Dropwise add the Alcohol/Phenol (1.1 equiv). Stir at 0°C for 30 min until H2 evolution ceases.
Coupling:
Add 2-chloropyrimidine (1.0 equiv) as a solution in minimal THF.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
Note: Heating to 60°C may be required for sterically hindered alcohols (e.g., tert-butanol).
Quench & Workup:
Carefully quench with Sat. NH4Cl (aq) (destroys excess alkoxide).
Extract with EtOAc (3x). Wash organics with Brine. Dry over Na2SO4.
Purification: Flash column chromatography is usually required (Hexanes/EtOAc gradient).
Protocol C: Acid-Catalyzed Amination (The "Weak Nucleophile" Route)
Best for: Electron-poor anilines or sterically hindered amines.
Rationale: Weak nucleophiles (e.g., 4-nitroaniline) react sluggishly under standard basic conditions. Acid catalysis protonates the pyrimidine N-3, lowering the LUMO energy and activating the C-2 position further [2].
Setup: Mix 2-chloropyrimidine (1.0 equiv) and Aniline (1.0 equiv) in 2-Propanol or Water .
Catalyst: Add Conc. HCl (1-2 drops or 0.1 equiv) or use the aniline hydrochloride salt directly.
Reaction: Heat to reflux for 6–12 hours.
Observation: The reaction mixture often turns homogenous then precipitates the product as the hydrochloride salt.
Workup:
Cool to RT. Filter the solid (Product•HCl salt).[4]
Free-basing: Suspend the solid in EtOAc, wash with Sat. NaHCO3. Dry and concentrate.
Decision Logic for Optimization
Use this flow to select the optimal condition for your specific substrate.
Figure 2: Strategic decision tree for reaction condition optimization.
Troubleshooting & Impurity Profiling
Observation
Probable Cause
Corrective Action
Low Yield / SM Remaining
Nucleophile deactivation or insufficient temp.
Switch to Protocol C (Acid cat.) or use Microwave irradiation (120°C, 10 min).
Impurity: M+ - 18 (Hydrolysis)
Water in solvent (for alkoxylations).
Ensure anhydrous THF is used. Switch base from NaOH to NaH.
Impurity: Dimerization
Bis-nucleophile attack.
Ensure 1.0 equiv of 2-chloropyrimidine is added to the nucleophile slowly if the nucleophile has multiple active sites.
Dark/Tarry Reaction
Polymerization or oxidation.
Degas solvents with N2. Lower temperature and extend time.
References
ChemicalBook. (2025). 2-Chloropyrimidine: Synthetic Applications and Reactivity. Retrieved from
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Retrieved from
Organic Syntheses. (1963). 2-Chloropyrimidine Synthesis and Reactivity. Org. Synth. 1963, 43, 336. Retrieved from
National Institutes of Health (PMC). (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? Retrieved from
Application Note: Regioselective Coupling of 1-Amino-2-Propanol with 2,4-Dichloropyrimidine
Abstract This application note details the optimized protocol for the synthesis of 1-((2-chloropyrimidin-4-yl)amino)propan-2-ol via nucleophilic aromatic substitution ( ). The reaction exploits the innate electronic bias...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the synthesis of 1-((2-chloropyrimidin-4-yl)amino)propan-2-ol via nucleophilic aromatic substitution (
). The reaction exploits the innate electronic bias of the 2,4-dichloropyrimidine scaffold to achieve high regioselectivity for the C4-position, while leveraging the superior nucleophilicity of the primary amine over the secondary alcohol to ensure chemoselectivity. This guide is designed for medicinal chemists and process scientists requiring a robust, scalable route for pyrimidine functionalization.
Scientific Foundation & Reaction Design
Mechanistic Insight: Regioselectivity (
)
The coupling of 2,4-dichloropyrimidine with nucleophiles is governed by the electronic activation provided by the ring nitrogens.
C4-Position (Preferred): The carbon at position 4 is para-like to N1 and ortho-like to N3. It is significantly more electron-deficient due to the cooperative electron-withdrawing effects of both nitrogen atoms and the inherent polarization of the C=N bond.
C2-Position: While activated by two adjacent nitrogens, the C2 position is generally less reactive towards neutral nucleophiles in
typically due to lone-pair repulsion from the flanking nitrogens and subtle orbital coefficient differences in the LUMO.
Outcome: Under controlled temperatures and stoichiometry, primary amines attack C4 exclusively. C2 substitution typically requires higher temperatures or displacement of the C4-substituent first.
Chemoselectivity: N- vs. O-Alkylation
1-amino-2-propanol contains two nucleophilic sites:
Primary Amine (
): Soft nucleophile, high HOMO energy.
Secondary Alcohol (
): Hard nucleophile, lower HOMO energy, requires deprotonation (alkoxide formation) to compete effectively.
Strategy: By using a mild organic base (Triethylamine or DIPEA) rather than a strong inorganic base (NaH), we maintain the hydroxyl group in its neutral, less reactive state, ensuring exclusive N-alkylation.
Reaction Scheme
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.
Figure 1: Mechanistic pathway for the C4-selective
In a clean, dry round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (10 volumes relative to mass, e.g., 10 mL per 1 g).
Note: Isopropanol (IPA) or THF are valid alternatives. Ethanol is preferred for green chemistry compliance and solubility.
Cool the solution to 0 °C using an ice bath.
Critical: Cooling suppresses the reaction rate, enhancing regioselectivity for C4 over C2 and preventing bis-substitution.
Step 2: Nucleophile Addition
Mix 1-amino-2-propanol (1.1 eq) and Triethylamine (1.2 eq) in a separate vial. dilute with a small amount of Ethanol (2-3 volumes).
Add the amine/base solution dropwise to the stirred pyrimidine solution at 0 °C over 15–20 minutes.
Why: Slow addition ensures the electrophile is always in excess during the mixing phase, minimizing the risk of the product reacting further with the amine (bis-substitution).
Step 3: Reaction & Monitoring
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
Stir for 2–4 hours .
Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS .
Target: Disappearance of 2,4-dichloropyrimidine (
) and appearance of a more polar spot ().
LC-MS: Look for [M+H]
= 188.05 (Product). Watch for bis-substitution ([M+H] = 227) which indicates over-reaction.
Step 4: Workup
Concentrate the reaction mixture under reduced pressure to remove the bulk of the Ethanol.
Resuspend the residue in Ethyl Acetate and Water .
Separate the layers. Extract the aqueous layer 2x with Ethyl Acetate.
Wash combined organics with Brine , dry over anhydrous Na
SO , and filter.
Concentrate to dryness to yield the crude solid.[1]
Step 5: Purification
Method A (Recrystallization): The crude product is often pure enough. If not, recrystallize from mild boiling Ethyl Acetate/Hexanes or Ethanol/Water .
Method B (Flash Chromatography): If bis-substituted impurities are present, purify via silica gel chromatography (Gradient: 0%
5% Methanol in DCM).
Analytical Characterization
To validate the structure, ensure the following spectral features are present:
H NMR (DMSO- or CDCl):
Pyrimidine Protons: Two doublets (or broad singlets) in the aromatic region. The C6-H (adjacent to N1) will be more deshielded (
ppm) than the C5-H ( ppm).
Amine NH: Broad singlet around
ppm (exchangeable with DO).
Aliphatic Chain: Multiplets for the
() and (), and a doublet for the methyl group ().
Regiochemistry Check:
If C2-substitution occurred (rare), the symmetry and shifts of the pyrimidine protons would change significantly. The coupling constant
is typically ~5-6 Hz for the 4-substituted product.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Bis-substitution (Product + Amine)
Excess amine or high temperature.
Strictly control stoichiometry (1.1 eq). Keep reaction at 0°C during addition.
Low Conversion
Old reagents or insufficient time.
Warm to 40°C. Check amine quality.
C2-Isomer Formation
Rare, but possible with specific catalysts or steric bulk.
Ensure no metal contaminants. Keep temp low. Verify structure by NMR (NOE experiments).
O-Alkylation
Strong base used (e.g., NaH).
Use weak organic bases (EtN, DIPEA) only.
Safety Considerations
2,4-Dichloropyrimidine: Skin irritant and lachrymator. Handle in a fume hood.
Application Note: 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol as a Kinase Inhibitor Scaffold
Abstract This guide details the strategic utilization of 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol (Compound 1 ) as a versatile building block in the synthesis of ATP-competitive kinase inhibitors. The 2-chloropyrimid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic utilization of 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol (Compound 1 ) as a versatile building block in the synthesis of ATP-competitive kinase inhibitors. The 2-chloropyrimidine core is a "privileged scaffold" in oncology drug discovery (e.g., Palbociclib, Ribociclib), mimicking the adenine ring of ATP. This note provides optimized protocols for the regioselective synthesis of Compound 1 , followed by downstream diversification strategies to generate potent kinase inhibitor libraries.
Introduction: The Pyrimidine Privilege
In kinase drug discovery, the pyrimidine ring is ubiquitous due to its ability to form key hydrogen bonds with the kinase "hinge" region.
N1 Interaction: Typically accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Valine, Methionine).
C2-Substituent: The "Gatekeeper" handle. Substitution here allows for vectors that reach into the hydrophobic pocket or interact with the gatekeeper residue.
C4-Substituent (The Tail): The hydroxypropylamino group in Compound 1 orients towards the solvent front or the ribose-binding pocket. The hydroxyl group improves aqueous solubility (logP modulation) and offers a hydrogen bond donor/acceptor for specific interactions (e.g., with Asp residues in the DFG motif or solvent water networks).
Strategic Workflow
The utility of Compound 1 lies in the differential reactivity of the 2- and 4-positions of the pyrimidine ring.
Figure 1: Strategic workflow for utilizing the 2-chloropyrimidine scaffold. The process relies on the initial high reactivity of the C4-Cl followed by the forced displacement of the C2-Cl.
C4-Cl (High) > C2-Cl (Moderate). Once C4 is substituted with an electron-donating amine, the C2-Cl becomes deactivated, requiring catalysis or heat for displacement.
Chirality
The structure contains a chiral center at the propanol chain. While racemic synthesis is cheaper, (S)- or (R)-1-amino-2-propanol is recommended for clinical candidates to avoid diastereomeric mixtures later.
Protocol 1: Upstream Synthesis of the Building Block
Objective: Synthesize Compound 1 from 2,4-dichloropyrimidine with high regioselectivity.
Mechanism: Nucleophilic Aromatic Substitution (
).[1]
Challenge: Preventing double substitution (at C2 and C4) or wrong regioisomer (C2 only).
Solution: Kinetic control.[2] The C4 position is significantly more electrophilic due to the para-relationship with N1 and ortho-relationship with N3.
Materials
2,4-Dichloropyrimidine (1.0 eq)
1-Amino-2-propanol (1.05 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Ice bath
Step-by-Step Procedure
Preparation: Dissolve 2,4-dichloropyrimidine (10 g, 67 mmol) in EtOH (100 mL) in a round-bottom flask.
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes regioselectivity for the C4 position.
Addition: Mix 1-amino-2-propanol (5.3 g, 70 mmol) and TEA (11.2 mL, 80 mmol) in 20 mL EtOH. Add this mixture dropwise to the reaction flask over 30 minutes.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for another 2 hours.
Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. The starting material (2,4-dichloro) should disappear.
Note: If bis-substituted byproduct (2,4-diamino) appears, reduce temperature or equivalents of amine.
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).
Purification: The product often precipitates or crystallizes upon cooling. If not, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Validation: 1H NMR should show the loss of one pyrimidine proton signal and the integration of the propyl chain.
Protocol 2: Downstream Library Generation (The Application)
Objective: Install the "Gatekeeper" or "Hinge-binding" motif at the C2 position.
Since the pyrimidine ring is now electron-rich (deactivated) due to the C4-amino group, the C2-Cl is sluggish. Two methods are recommended.
Method A: Buchwald-Hartwig Amination (Preferred for Anilines)
Best for: Attaching aromatic amines (anilines) which are poor nucleophiles.
Filter through Celite, concentrate, and purify via HPLC.
Expert Insight: The free hydroxyl group on the tail usually does not interfere with Pd-catalysis under these conditions, but if O-arylation is observed, use a TBS-protected version of the building block.
Method B: Acid-Catalyzed
(Preferred for Aliphatic Amines)
Best for: Aliphatic amines or when metal contamination must be avoided.
Reagents:
Compound 1 (1.0 eq)
Amine (1.5 eq)
Acid: Trifluoroacetic acid (TFA) or HCl (4M in dioxane) (1.0 eq)
Solvent: n-Butanol or Isopropanol.
Procedure:
Dissolve reactants in solvent.
Heat to 120–140°C (Microwave irradiation is highly recommended for 20–40 mins).
Mechanism:[1][2][3][4] Protonation of the pyrimidine N3 activates the ring, making C2 more electrophilic.
Structural Biology & SAR Visualization
Understanding how the final molecule fits into the kinase pocket is crucial for library design.
Figure 2: Predicted binding mode of the inhibitor. The Pyrimidine N1 and C2-amine form the classic "bidentate" hinge interaction, while the C4-hydroxypropyl tail extends towards the solvent/ribose pocket.
Troubleshooting & Expert Tips
Issue
Probable Cause
Solution
Bis-substitution during Protocol 1
Temperature too high or excess amine.
Keep reaction at 0°C strictly. Add amine dropwise.
Low Yield in Method A (Buchwald)
Catalyst poisoning or poor oxidative addition.
Switch to BrettPhos-Pd-G3 precatalyst. Ensure system is strictly oxygen-free.
Low Yield in Method B ()
Ring deactivation.
Increase temperature (160°C MW). Use a non-nucleophilic acid (TFA) to activate the ring.
Regioisomer Contamination
C2 substitution occurring first.
Verify starting material purity. C2 substitution is rare at 0°C but possible with strong alkoxide bases. Stick to TEA/DIPEA.
References
Pyrimidine Scaffold in Kinase Inhibitors
Song, M., et al. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023)."[5][6] Arch. Pharm. (2025).[4][7][8] Link
Regioselectivity of 2,4-Dichloropyrimidine
WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link
Buchwald-Hartwig Coupling on Pyrimidines
BenchChem.[4][7] "Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine." Link
Covalent Inhibition Potential
Hall, A., et al. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1."[9] ACS Med.[9] Chem. Lett. (2022).[1][10][11][12] Link
General Synthesis of 2-amino-4-chloropyrimidines
Sami, M.H., et al. "Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives."[11] ScienceScholar (2022). Link
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Prepared by: Gemini, Senior Application Scientist Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 1-[(2-Chloropyrimidin-4...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors used in oncology research. This document provides a detailed, field-proven protocol for the preparation, purification, and characterization of this valuable building block, grounded in the principles of nucleophilic aromatic substitution (SNAr). The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Principles: The Chemistry Behind the Synthesis
The synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is achieved through a nucleophilic aromatic substitution reaction. In this process, the amino group of 1-aminopropan-2-ol acts as a nucleophile, attacking the electron-deficient pyrimidine ring of 2,4-dichloropyrimidine. The reaction proceeds selectively at the C4 position, which is more activated towards nucleophilic attack than the C2 position. A non-nucleophilic base is incorporated to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Reaction Scheme
Caption: Overall reaction for the synthesis.
Safety First: Environment, Health, and Safety (EHS) Protocol
A thorough understanding and implementation of safety protocols are paramount. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
2,4-Dichloropyrimidine : This compound is a solid that can cause skin, eye, and respiratory irritation[1][2][3]. Avoid inhalation of dust and direct contact with skin and eyes[1][4][5]. In case of contact, flush the affected area with copious amounts of water[3][5].
1-Aminopropan-2-ol : This is a combustible and corrosive liquid that is harmful upon skin contact and can cause severe skin burns and eye damage[6][7]. Handle with extreme care, ensuring no direct contact.
Triethylamine (Base) : A flammable and corrosive liquid with a strong odor. It can cause severe skin burns and eye damage.
Solvents (Ethanol, Ethyl Acetate, Hexane) : These are flammable liquids. Ensure all heating is performed using a heating mantle and that no open flames are present in the laboratory.
An emergency eyewash station and safety shower should be readily accessible[2]. All chemical waste must be disposed of in accordance with institutional and local regulations[4].
Materials and Methods
Reagents and Consumables
Reagent/Material
Grade
Supplier
Notes
2,4-Dichloropyrimidine
≥98%
Sigma-Aldrich
Store in a cool, dry place.
1-Aminopropan-2-ol
≥98%
Sigma-Aldrich
Hygroscopic, store under inert gas.
Triethylamine (TEA)
≥99%
Sigma-Aldrich
Use freshly distilled for best results.
Ethanol (EtOH)
Anhydrous
Fisher Scientific
Solvent for the reaction.
Ethyl Acetate (EtOAc)
ACS Grade
VWR
For extraction and chromatography.
Hexane
ACS Grade
VWR
For chromatography.
Deionized Water
N/A
In-house
For work-up.
Brine (Saturated NaCl)
N/A
In-house
For work-up.
Anhydrous Sodium Sulfate
ACS Grade
Sigma-Aldrich
For drying organic layers.
TLC Plates
Silica Gel 60 F254
Merck
For reaction monitoring.
Equipment
Round-bottom flasks (100 mL and 250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Glass funnel and filter paper
Column chromatography setup
Standard laboratory glassware
Detailed Synthesis Protocol
This protocol outlines the step-by-step synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol.
Reaction Setup and Execution
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (5.00 g, 33.56 mmol).
Solvent Addition : Add 50 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
Addition of Amine : In a separate beaker, dissolve 1-aminopropan-2-ol (2.65 g, 35.24 mmol, 1.05 equivalents) in 10 mL of anhydrous ethanol. Add this solution dropwise to the stirring solution of 2,4-dichloropyrimidine over 10 minutes. Rationale: A slight excess of the amine ensures complete consumption of the starting pyrimidine. Dropwise addition helps to control any initial exotherm.
Addition of Base : Add triethylamine (4.68 mL, 33.56 mmol, 1.0 equivalent) to the reaction mixture. Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl produced during the reaction and preventing the protonation of the starting amine.
Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexane. The reaction is complete when the starting 2,4-dichloropyrimidine spot is no longer visible.
Work-up and Isolation
Cooling and Concentration : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
Extraction : To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a 250 mL separatory funnel.
Phase Separation : Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
Washing : Wash the organic layer with 50 mL of brine (saturated NaCl solution). Rationale: The brine wash helps to remove any remaining water and water-soluble impurities from the organic phase.
Drying : Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
Final Concentration : Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product as an oil or a semi-solid.
Purification
The crude product is purified by flash column chromatography on silica gel.
Column Packing : Pack a chromatography column with silica gel using a slurry of 10% ethyl acetate in hexane.
Loading : Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.
Elution : Elute the column with a gradient of ethyl acetate in hexane (starting from 20% and gradually increasing to 50%). Collect fractions and monitor by TLC.
Product Collection : Combine the fractions containing the pure product and concentrate them under reduced pressure to yield 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Technique
Expected Results
1H NMR
Peaks corresponding to the pyrimidine ring protons, the propanol backbone protons, and the amine and hydroxyl protons.
Mass Spec (ESI+)
[M+H]+ peak at m/z = 188.06
Melting Point
Literature values can be used for comparison.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
References
Synquest Labs.
Cole-Parmer.
Santa Cruz Biotechnology.
ChemicalBook. 2,4-Dichloropyrimidine MSDS.
ChemicalBook.
Sigma-Aldrich.
Thermo Fisher Scientific.
BASF.
Santa Cruz Biotechnology.
Sigma-Aldrich.
Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters.
Kumar, A., et al. (2022). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports.
Application Note: Catalytic Strategies for the Synthesis of Chloropyrimidine Amino Alcohols
Executive Summary Chloropyrimidine amino alcohols are critical pharmacophores in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors (e.g., CDK4/6 inhibitors like Abemaciclib and Palb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chloropyrimidine amino alcohols are critical pharmacophores in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors (e.g., CDK4/6 inhibitors like Abemaciclib and Palbociclib). The synthesis of these motifs presents two primary challenges: regioselectivity (differentiating between C2 and C4 electrophilic sites on the pyrimidine ring) and stereocontrol (establishing chiral centers at the alcohol or amine linkage).
This Application Note details three catalytic protocols to overcome these barriers. Unlike traditional stoichiometric methods, these catalytic approaches offer superior atom economy, enantiomeric excess (ee), and scalability.
Decision Matrix: Selecting the Right Workflow
The choice of method depends on whether the amino-alcohol moiety is being coupled to the ring or constructed on the ring.
Figure 1: Strategic selection of catalytic methods based on structural requirements.
Method A: Lewis Acid-Catalyzed Regioselective SNAr
Objective: Regioselective coupling of chiral amino alcohols to 2,4-dichloropyrimidine.
The Challenge: C4 vs. C2 Selectivity
In 2,4-dichloropyrimidine, the C4 position is inherently more electrophilic due to the para-relationship with N1 and ortho-relationship with N3. However, unactivated reactions often require high temperatures, leading to C2/C4 mixtures (isomers) that are difficult to separate.
Catalytic Solution: Lewis acids (e.g.,
, ) coordinate to the pyrimidine nitrogens, lowering the LUMO energy and enhancing electrophilicity at C4, allowing for milder reaction conditions that preserve regioselectivity.
Solvent: 2-MeTHF or IPA (Green alternative to DCM)
Step-by-Step Workflow:
Catalyst Activation: In a dry reactor, dissolve 2,4-dichloropyrimidine in 2-MeTHF (0.5 M). Add
(5 mol%) and stir at RT for 15 minutes to allow coordination.
Nucleophile Addition: Cool the mixture to 0°C. Slow addition of the amino alcohol (dissolved in minimal solvent) prevents localized hotspots that cause C2-attack.
Base Addition: Add DIPEA dropwise.
Reaction: Allow to warm to RT. Monitor by HPLC.
Checkpoint: The reaction should be complete within 2-4 hours. If >5% starting material remains, heat to 40°C.
Why this works: The Zinc ion coordinates preferentially to N3, activating the C4 position via inductive withdrawal, making it significantly more susceptible to nucleophilic attack than C2 [1].
Method B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Stereoselective reduction of chloropyrimidine ketones (e.g., 1-(2-chloropyrimidin-4-yl)ethanone) to chiral alcohols.
The Challenge: Chemoselectivity
Reducing a ketone attached to a chloropyrimidine ring is risky. Standard hydrogenation (
/Pd) often causes hydrodehalogenation (stripping off the Chlorine), destroying the scaffold.
Catalytic Solution: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) uses a hydrogen donor (Formic acid or Isopropanol) rather than
gas. This method is highly chemoselective (leaves Cl intact) and enantioselective.
Degassing: Sparge the solvent (DCM) with nitrogen for 20 minutes. Oxygen poisons the Ru-hydride species.
Catalyst Loading: Add the Ru-catalyst (1 mol%) to the substrate in DCM.
Initiation: Add the HCOOH/TEA mixture (2-3 equiv) in one portion.
Reaction: Stir at RT (20-25°C).
Visual Cue: The solution often shifts from dark red to orange/yellow as the active Ru-hydride forms.
Kinetics: Reaction is typically fast (1-6 hours).
Quench: Wash with water then saturated
to remove excess acid.
Mechanism & Stereocontrol:
The reaction proceeds via a "Metal-Ligand Bifunctional" mechanism. The chiral TsDPEN ligand directs the hydride transfer to the Re or Si face of the ketone, typically yielding >96% ee.
Figure 2: The catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.
Mastering the Purification of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol: A Guide to Recrystallization Techniques
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purification In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degre...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purification
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization stands as a robust and widely employed technique for the purification of solid organic compounds.[1][2] The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, the target compound can be induced to crystallize out of the solution in a highly purified form, leaving the impurities dissolved in the mother liquor.
This guide will delve into the practical aspects of developing a successful recrystallization protocol for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, a molecule of interest in medicinal chemistry.
Understanding the Molecule: 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
A thorough understanding of the physicochemical properties of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is the foundation for developing an effective purification strategy.
Structural Features and Their Implications for Solubility:
The molecule possesses both polar and non-polar characteristics, which will dictate its solubility in various solvents.
Pyrimidine Ring: The heterocyclic pyrimidine core, with its nitrogen atoms, contributes to the molecule's polarity and potential for hydrogen bonding.
Chlorine Substituent: The chloro group adds to the molecular weight and introduces a degree of lipophilicity.
Amino Linker: The secondary amine group is a key site for hydrogen bonding, influencing solubility in protic solvents.
Propan-2-ol Side Chain: The hydroxyl group on the propanol side chain is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its affinity for polar solvents.
Based on these features, it is anticipated that 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol will exhibit moderate to good solubility in polar protic solvents like alcohols (methanol, ethanol, isopropanol) and potentially water, especially at elevated temperatures. Its solubility in non-polar solvents such as hexanes is expected to be low.
Skin and Eye Irritation: Similar chloropyrimidine and aminopropanol compounds are known to be irritants.[3]
Harmful if Swallowed or Inhaled: Many substituted pyrimidines and amino alcohols are classified as harmful by ingestion and may cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE):
A comprehensive assessment of the risks should guide the selection of appropriate PPE.[4]
PPE Category
Recommendation
Rationale
Eye Protection
Chemical safety goggles and a face shield.
To protect against splashes and airborne particles.[5][6]
Use in a well-ventilated fume hood. If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary.
To minimize inhalation of dust or vapors.
Handling and Storage:
Handle the compound in a well-ventilated chemical fume hood.[7]
Avoid generating dust.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Developing a Recrystallization Protocol: A Step-by-Step Guide
The development of a robust recrystallization protocol is an empirical process that involves careful solvent selection and optimization of the procedure.
Part 1: Solvent Selection - The Heart of Recrystallization
The ideal recrystallization solvent should exhibit the following characteristics:
High solubility for the target compound at elevated temperatures.
Low solubility for the target compound at low temperatures.
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
A boiling point that is below the melting point of the compound to prevent "oiling out." [3]
It should not react with the compound.
It should be relatively volatile for easy removal from the purified crystals.
Solvent Screening Protocol:
Place a small amount (e.g., 20-50 mg) of the crude 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol into several test tubes.
To each test tube, add a different solvent (e.g., 0.5 mL) from the list below.
Observe the solubility at room temperature.
Gently heat the mixtures that did not dissolve at room temperature in a water bath, observing for dissolution.
Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath.
Observe the formation of crystals. The solvent that dissolves the compound when hot but yields a good amount of crystals upon cooling is a promising candidate.
Recommended Solvents for Screening:
Solvent
Polarity
Boiling Point (°C)
Rationale
Water
High
100
The hydroxyl and amino groups suggest potential solubility, especially when hot.
Methanol
High
65
A common solvent for polar organic molecules.
Ethanol
High
78
Similar to methanol, often provides good crystal formation.
Isopropanol
Medium-High
82
A good balance of polarity and volatility.
Acetonitrile
Medium
82
Can be a good solvent for moderately polar compounds.
Ethyl Acetate
Medium
77
Often used for compounds with intermediate polarity.
Acetone
Medium
56
A versatile solvent, but its low boiling point can be a challenge.
Toluene
Low
111
May be useful in a two-solvent system with a more polar solvent.
Hexanes
Low
~69
Likely to be a poor solvent, but could be used as an anti-solvent.
Part 2: The Recrystallization Protocols
Based on the solvent screening, one of the following protocols can be employed.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
Dissolution: In an Erlenmeyer flask, add the crude 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
Workflow for Two-Solvent Recrystallization
Caption: Workflow for two-solvent recrystallization.
Step-by-Step Methodology:
Dissolution: Dissolve the crude 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol in a minimal amount of the hot "good" solvent.
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for the recrystallization).
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Issues
Issue
Possible Cause(s)
Solution(s)
No crystals form upon cooling.
- Too much solvent was used.- The compound is too soluble in the chosen solvent.
- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.[3]
The compound "oils out" instead of crystallizing.
- The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.
- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a lower-boiling solvent.- Consider a preliminary purification step like column chromatography.
Low recovery of the purified compound.
- Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.
- Use the minimum amount of hot solvent.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored impurities remain in the crystals.
- The colored impurity co-crystallizes with the product.
- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
Characterization of Purified 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
After recrystallization, it is essential to verify the purity and identity of the product.
Analytical Techniques:
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the chemical structure of the purified compound. Spectral data for related compounds can be found in the literature.[8][9][10]
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.[11]
Conclusion
The successful recrystallization of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a critical step in ensuring its suitability for downstream applications in drug development. By systematically approaching solvent selection, carefully executing the chosen recrystallization protocol, and diligently troubleshooting any issues that may arise, researchers can consistently obtain this important intermediate in high purity. This guide provides a robust framework for achieving this goal, emphasizing both the practical "how-to" and the underlying scientific principles.
References
AxisPharm. (n.d.). Safety Data Sheet. Retrieved from [Link]
European Patent Office. (1995, January 25). A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. Retrieved from [Link]
Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
Kriel, F. H., & de Villiers, M. M. (2016). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 21(6), 736–745.
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Personal Protective Equipment in Animal Research. Retrieved from [Link]
NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]
NIST. (n.d.). 1-(2-Aminoethylamino)-2-propanol. Retrieved from [Link]
Technical Support Center: Optimization of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol Synthesis
This technical guide is designed to serve as a high-level support resource for researchers optimizing the synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol . It moves beyond basic recipes to explore the mechanist...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed to serve as a high-level support resource for researchers optimizing the synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol . It moves beyond basic recipes to explore the mechanistic levers that control yield and purity.[1]
Current Status: Operational
Topic: Yield Enhancement & Regiocontrol in
of 2,4-Dichloropyrimidine
Target Audience: Medicinal Chemists, Process Development Scientists[2]
Core Reaction Dynamics & Regioselectivity
The synthesis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol relies on a Nucleophilic Aromatic Substitution (
) between 2,4-dichloropyrimidine and 1-amino-2-propanol .[2]
The critical challenge is Regioselectivity .[3] The pyrimidine ring has two electrophilic sites (C2 and C4).[2] While C4 is kinetically favored, the C2-isomer and the disubstituted (C2, C4) byproduct are common yield-killers.[2]
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. To maximize yield, we must stabilize the Path A transition state while suppressing Path B and Path C.
Caption: Mechanistic bifurcation in the reaction of 2,4-dichloropyrimidine. Path A (Green) leads to the desired C4-substituted product.[2]
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users.
Issue 1: "I am getting a 60:40 mixture of the C4 (desired) and C2 isomers."
Root Cause:
This is a classic thermodynamic vs. kinetic control issue. The C4 position is more electrophilic due to the para-like resonance contribution of the ring nitrogens. However, at high temperatures or in non-polar solvents, the energy difference between the C2 and C4 transition states narrows.
Corrective Action:
Lower the Temperature: Conduct the addition of the amine at 0°C to -10°C . The C4 substitution has a lower activation energy (
).[2] By lowering the thermal energy available, you statistically favor the lower barrier pathway (C4) over the C2 pathway.
Solvent Switch: Switch to a polar protic solvent like Isopropanol (IPA) or n-Butanol .[2] Protic solvents stabilize the anionic Meisenheimer intermediate formed during C4 attack more effectively than non-polar solvents, further lowering the
for the desired pathway [1].
Issue 2: "My yield is low because of significant disubstituted byproduct formation."
Root Cause:
Disubstitution (reaction at both C2 and C4) occurs when the local concentration of the amine is too high relative to the pyrimidine, or when the reaction is allowed to proceed for too long at high heat. The product (a mono-amino pyrimidine) is less reactive than the starting material, but it will react if forced.
Corrective Action:
Inverse Addition: Do not dump the amine into the pyrimidine. Instead, dissolve the 2,4-dichloropyrimidine in the solvent first. Then, add the 1-amino-2-propanol (mixed with base) dropwise over 30–60 minutes. This ensures the pyrimidine is always in excess, statistically preventing the product from encountering a second amine molecule [2].
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the amine. Do not use an excess. It is better to leave a small amount of starting material (which is easy to remove) than to generate the disubstituted impurity (which is chemically similar to the product and hard to separate).
Issue 3: "The reaction stalls at 80% conversion."
Root Cause:
The byproduct of the reaction is HCl.[4] If the acid is not scavenged effectively, it protonates the amine nucleophile, rendering it non-nucleophilic (ammonium salt).
Corrective Action:
Base Selection: Ensure you are using a tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equivalents).[2] These bases are non-nucleophilic and will selectively scavenge the proton without competing for the pyrimidine ring [3].
Solubility Check: If using an inorganic base like
, ensure your solvent system (e.g., DMF or Acetone/Water) dissolves the base sufficiently.
Optimized Experimental Protocol
This protocol is designed for high regioselectivity and ease of purification.
Good for solubility, but harder to remove during workup.
Water
80.1
60:40
Low
Hydrolysis competes; poor regiocontrol.
FAQs
Q: Can I use an inorganic base like potassium carbonate (
)?A: Yes, but with caution.[2] Inorganic bases are less soluble in organic solvents. If you use , use a solvent like DMF or add a phase transfer catalyst. However, heterogeneous mixtures can lead to inconsistent reaction rates. TEA is generally superior for this specific homogenous reaction.
Q: Why do I see a spot for 4-hydroxy-2-chloropyrimidine?A: This is a hydrolysis product.[2] It appears if your solvent is not dry or if you used a hydroxide base. Ensure your IPA is anhydrous and avoid using NaOH or KOH.
Q: Is the OH group on the propanol reactive?A: The amine (
) is significantly more nucleophilic than the alcohol (). Under these mild conditions (TEA base, <80°C), O-alkylation is negligible.[2] Chemoselectivity is naturally high.
References
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry.
[Link]
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Results in Chemistry.
[Link]
Technical Support Center: Minimizing Side Reactions in Chloropyrimidine Aminolysis
Welcome to the Technical Support Center for Chloropyrimidine Aminolysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Chloropyrimidine Aminolysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the nucleophilic aromatic substitution (SNAr) of chloropyrimidines. The following content, presented in a question-and-answer format, provides in-depth technical guidance, scientifically-grounded explanations, and actionable protocols to enhance the efficiency and selectivity of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Issue 1: Significant formation of hydroxypyrimidine or alkoxypyrimidine side products.
Q: My reaction is producing a substantial amount of what appears to be a hydrolysis or solvolysis byproduct (e.g., hydroxypyrimidine). How can I prevent this?
A: This is a classic case of the solvent acting as a competing nucleophile.[1] This side reaction is often exacerbated by high temperatures and prolonged reaction times.[1] Here’s how to address it:
Scrutinize Your Solvents and Reagents: The primary culprit is often residual water or alcohol in your reaction mixture.
Action: Ensure all solvents are anhydrous. For metal-catalyzed reactions, it is critical that reagents are dried and handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the deactivation of the catalyst.[2][3]
Causality: Protic solvents like water and alcohols can compete with your amine nucleophile, attacking the electron-deficient pyrimidine ring.[1][4]
Solvent Selection: If solvolysis persists, consider switching to a non-protic solvent.
Action: Transition from protic solvents (e.g., ethanol, water) to polar aprotic solvents like DMF, DMSO, or toluene.[1][2]
Causality: Aprotic solvents do not have acidic protons and therefore cannot act as nucleophiles in the same manner as protic solvents, thus minimizing solvolysis.[4]
Temperature and Time Management:
Action: Lower the reaction temperature and closely monitor the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.[1][2]
Causality: The rate of hydrolysis and other degradation pathways can increase with prolonged exposure to high temperatures.[1]
pH Control (for reactions in aqueous media):
Action: If using water as a solvent, especially with acid catalysis for aniline substitutions, use a minimal amount of acid (e.g., 0.1 equivalents).[1]
Causality: High acidity can promote the hydrolysis of the chloropyrimidine.[1]
Issue 2: Poor or incorrect regioselectivity in the amination of di- or tri-chloropyrimidines.
Q: I am aminating a dichloropyrimidine and obtaining a mixture of C2 and C4 isomers that are difficult to separate. How can I control which chlorine atom is substituted?
A: Achieving regioselectivity is a common challenge. The inherent reactivity of the chlorine positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[5][6] However, this selectivity is often modest, leading to isomeric mixtures.[6] Several factors can be manipulated to favor the desired isomer.
Leverage Electronic and Steric Effects:
Action: Analyze the substitution pattern of your pyrimidine ring. Electron-withdrawing groups (EWGs) at the C5 position typically enhance the preference for C4 substitution, while electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[6][7][8] A bulky nucleophile may also preferentially attack the less sterically hindered position.[2]
Causality: The electronic nature of substituents on the pyrimidine ring alters the electron density at the C2 and C4 positions, influencing the site of nucleophilic attack.[8]
Catalyst Control for Enhanced C4 Selectivity:
Action: For the amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, employ a palladium-catalyzed approach.[5][6]
Causality: Specific palladium-ligand complexes can exhibit high selectivity for the C4 position, often yielding isomer ratios greater than 30:1.[5][6]
Directing C2 Selectivity:
Action: For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[9][10][11]
Causality: The mechanism involves an in-situ N-dealkylation of an intermediate, which formally corresponds to the reaction of a secondary amine at the C2 position.[9][10]
Reaction Condition Optimization:
Action: Systematically screen different solvents, bases, and temperatures.[7] For instance, to favor C4 substitution, conditions such as n-butanol with DIPEA have been reported to be effective.[7]
Causality: The choice of solvent and base can influence the transition state energies for attack at the different positions, thereby altering the isomeric ratio of the products.[9]
Table 1: General Strategies for Regiocontrol in Dichloropyrimidine Amination
Can reverse the typical selectivity, favoring C2 substitution.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of chloropyrimidine aminolysis?
A1: The reaction typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1][12]
Addition: The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer-like complex.[1] This step temporarily disrupts the aromaticity of the pyrimidine ring.
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[1]
The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring susceptible to this mode of attack.[1][13]
Removing regioisomer impurities from 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Technical Support Center: Purification of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol Case ID: REGIO-PYR-04 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Case ID: REGIO-PYR-04
Status: Active
Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol via the nucleophilic aromatic substitution (
) of 2,4-dichloropyrimidine typically yields a mixture of regioisomers. The C4-isomer (Target) is kinetically favored, while the C2-isomer (Impurity) and bis-substituted by-products form under thermodynamically demanding conditions or improper stoichiometry.
This guide provides a self-validating workflow to minimize, detect, and remove the C2-regioisomer.
Module 1: The Prevention Guide (Upstream Control)
Theory of Operation:
In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen atoms and the chlorine. However, this selectivity is not absolute. High temperatures or rapid addition of nucleophiles can overcome the activation energy difference, leading to significant C2-isomer formation.
Diagnostic: Why is my Regioisomer Ratio Dropping?
Variable
Impact on Regioselectivity (C4:C2)
Recommendation
Temperature
High temps (>25°C) erode selectivity.
Critical: Maintain reaction at -10°C to 0°C during addition.
Solvent Polarity
Polar aprotic solvents (DMF, DMSO) accelerate rate but may lower selectivity.
Use THF , DCM , or iPrOH . Protic solvents can assist via H-bonding but require temp control.
Base Choice
Strong bases can promote bis-substitution.
Use DIPEA (1.1 eq) or NaHCO₃ . Avoid strong alkoxides.
Stoichiometry
Excess amine leads to bis-substitution (2,4-diamino).
Strict 1.0 : 1.0 equivalent ratio. Add amine to the pyrimidine.[1][2]
Protocol 1.0: Optimized Low-Temperature Addition
Charge 2,4-dichloropyrimidine (1.0 eq) in THF (10 V) into the reactor.
Cool the solution to -10°C .
Prepare a solution of 1-amino-2-propanol (1.0 eq) and DIPEA (1.1 eq) in THF (2 V).
Add the amine solution dropwise over 60–90 minutes. Do not allow internal temp to exceed 0°C.
Monitor by HPLC/TLC. Quench immediately upon consumption of starting material.
Module 2: Purification Protocols (Downstream)
If the reaction yields a ratio < 95:5 (C4:C2), downstream purification is required.
Decision Tree: Chromatography vs. Crystallization
Caption: Decision matrix for selecting the appropriate purification technique based on crude regioisomer ratio.
Protocol 2.A: Selective Recrystallization (The Solubility Trap)
The C4-isomer often exhibits different hydrogen-bonding networks than the C2-isomer due to the proximity of the side-chain hydroxyl to the ring nitrogens.
The dipole moments of the 2-substituted and 4-substituted isomers differ.
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase: DCM : MeOH (98:2 to 95:5) or EtOAc : Hexane (Gradient 20% to 60%).
Elution Order: typically, the C4-isomer is more polar (elutes later in EtOAc/Hex) than the C2-isomer due to the specific interaction of the amine/alcohol with the silica surface, though this must be empirically verified via TLC.
Technical Support Center: Optimizing Stability of Pyrimidine Amino Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine amino alcohols. This guide is designed to provide you with in-depth technical knowledge and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine amino alcohols. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting strategies to optimize the stability of these valuable compounds during your experiments. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you navigate the complexities of handling these molecules.
Introduction: The Unique Stability Challenges of Pyrimidine Amino Alcohols
Pyrimidine amino alcohols are a class of heterocyclic compounds that feature a pyrimidine ring substituted with both an amino and an alcohol functional group. This unique combination, while offering significant potential in medicinal chemistry and drug design, also presents specific stability challenges.[1] The electron-deficient nature of the pyrimidine ring, coupled with the nucleophilic and oxidizable amino and alcohol moieties, creates a molecule susceptible to a variety of degradation pathways.[2] Understanding these potential instabilities is critical for ensuring the integrity, potency, and safety of your compounds throughout their lifecycle, from synthesis and formulation to storage and administration.[]
This guide will provide a comprehensive overview of the key factors influencing the stability of pyrimidine amino alcohols—namely temperature and pH—and offer practical, actionable advice to mitigate degradation.
Part 1: Frequently Asked Questions (FAQs) on Pyrimidine Amino Alcohol Stability
This section addresses common questions encountered by researchers working with pyrimidine amino alcohols.
1. Q: What are the primary degradation pathways for pyrimidine amino alcohols?
A: Pyrimidine amino alcohols are susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.
Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions.[4][5] The presence of amino and alcohol substituents can influence the electron density of the ring, potentially affecting its susceptibility to hydrolysis. Additionally, while less common for simple alcohols, under certain conditions, the C-O bond of the alcohol could be subject to cleavage.
Oxidation: This is a major concern for pyrimidine amino alcohols. The primary and secondary alcohol groups can be oxidized to aldehydes, ketones, or carboxylic acids.[6][7][8][9] The amino group, particularly if it's a primary or secondary amine, is also prone to oxidation.[10] Furthermore, the pyrimidine ring itself can be oxidized, especially in the presence of strong oxidizing agents or catalysts like metal ions.[11]
Photodegradation: Aromatic heterocyclic systems like pyrimidine can absorb UV-Vis light, leading to photochemical reactions.[10][12][13] The presence of auxochromes like amino and hydroxyl groups can enhance this absorption, potentially leading to ring cleavage, oxidation, or other complex rearrangements upon exposure to light.
2. Q: How does pH affect the stability of my pyrimidine amino alcohol?
A: pH is a critical factor governing the stability of these compounds. The stability of your pyrimidine amino alcohol will likely exhibit a pH-rate profile, where the degradation rate is minimal at a specific pH range and increases in more acidic or basic conditions.
Acidic Conditions (Low pH): In acidic solutions, the amino group will be protonated (-NH3+). This can have a dual effect. On one hand, protonation can withdraw electron density from the pyrimidine ring, potentially making it more susceptible to nucleophilic attack (e.g., by water, leading to hydrolysis). On the other hand, a protonated amine is generally less susceptible to oxidation. The stability in acidic conditions will be a balance of these effects.
Neutral Conditions (pH ~7): Many organic molecules exhibit maximal stability in the neutral pH range. However, this is not a universal rule and must be determined experimentally for each specific compound.
Basic Conditions (High pH): In alkaline solutions, the alcohol group can be deprotonated to an alkoxide (-O-), which is highly susceptible to oxidation. The pyrimidine ring can also be more susceptible to nucleophilic attack and ring-opening under strongly basic conditions.[4]
3. Q: What is the expected impact of temperature on the stability of my compound?
A: The rate of chemical degradation reactions, including hydrolysis and oxidation, generally increases with temperature. This relationship is often described by the Arrhenius equation, where a 10°C increase in temperature can lead to a 2- to 5-fold increase in the degradation rate.[6][14][15] Therefore, storing your pyrimidine amino alcohol at lower temperatures is a fundamental strategy to enhance its shelf-life. However, it's crucial to be aware of potential freeze-thaw cycle issues, which can also lead to physical instability or degradation.[16]
4. Q: Are there any specific storage recommendations for pyrimidine amino alcohols?
A: Based on the potential degradation pathways, the following general storage recommendations are advised:
Temperature: Store at controlled low temperatures (e.g., 2-8°C or -20°C), depending on the compound's thermal lability. Avoid repeated freeze-thaw cycles.
pH: If in solution, buffer it to the pH of maximum stability, which should be determined experimentally.
Light: Protect from light by using amber vials or storing in the dark.[17]
Atmosphere: For compounds highly susceptible to oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Moisture: Store solids in a desiccated environment to prevent hydrolysis.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems you might encounter during your experiments.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
Loss of parent compound peak in HPLC analysis over a short period.
Appearance of new, unidentified peaks in the chromatogram.
Change in the color or clarity of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation in solution.
Causality Explained:
Uncontrolled pH: Extreme pH values can catalyze hydrolysis of the pyrimidine ring. The amino group's protonation state and the alcohol's potential deprotonation are pH-dependent, directly impacting their reactivity.
Elevated Temperature: Higher temperatures provide the activation energy for degradation reactions to proceed more rapidly.[6][18]
Light Exposure: UV or even visible light can provide the energy for photolytic degradation, especially for aromatic systems like pyrimidines.[10][12][13]
Oxidation: The presence of dissolved oxygen, peroxide impurities in solvents, or trace metal ions can initiate oxidative degradation of the amino and alcohol functional groups.[5][10][19]
Reactive Excipients: Certain formulation components can react with your compound. For instance, reducing sugars like lactose can undergo Maillard reactions with primary or secondary amines.[20]
Issue 2: Formation of Insoluble Degradants or Precipitates
Symptoms:
The solution becomes cloudy or a solid precipitate forms over time.
Loss of active compound concentration upon filtration.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Action
pH Shift
The pH of the solution may have shifted to a point where the compound or its degradants are less soluble.
Verify and adjust the pH of the solution. Ensure adequate buffering capacity.
Degradation to an Insoluble Product
A degradation product may be less soluble than the parent compound in the chosen solvent system.
Characterize the precipitate to identify the degradant. This will help elucidate the degradation pathway and inform mitigation strategies.
Salt Formation/Conversion
If your compound is a salt, it may convert to a less soluble free base or a different salt form.
Analyze the solid to determine its form. Consider using a more stable salt form.
Excipient Interaction
An excipient may be interacting with the drug to form an insoluble complex.
Conduct compatibility studies with individual excipients to identify the problematic component.[15][17]
Part 3: Experimental Protocols for Stability Assessment
To ensure the scientific integrity of your stability studies, it is essential to follow well-defined experimental protocols.
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of your molecule.[5][16][21][22]
Objective: To generate potential degradation products and identify the degradation pathways of the pyrimidine amino alcohol under various stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of your pyrimidine amino alcohol in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a defined period.
Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period. Dissolve in the mobile phase for analysis.
Photodegradation: Expose the stock solution (in a photostable container) to a light source according to ICH Q1B guidelines.[17] Include a dark control.
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[22]
Objective: To develop an HPLC method that separates the parent pyrimidine amino alcohol from all its potential degradation products.
Methodology:
Column Selection: Start with a reversed-phase C18 column, which is a good starting point for many small molecules.
Mobile Phase Selection:
Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
The high polarity of amino alcohols and their potential degradation products may require a highly aqueous mobile phase.[4][20] Consider using columns designed for aqueous mobile phases or employing hydrophilic interaction liquid chromatography (HILIC) if retention is poor on a C18 column.[20][23]
Method Development:
Use the samples from the forced degradation study to challenge the method.
Optimize the mobile phase composition (gradient elution is often necessary), flow rate, column temperature, and detector wavelength to achieve baseline separation of the parent peak from all degradant peaks.
A photodiode array (PDA) detector is highly recommended to check for peak purity.
Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Experimental Workflow:
Caption: Workflow for stability assessment of pyrimidine amino alcohols.
Part 4: Data Presentation and Interpretation
Table 1: Example of a pH-Stability Profile for a Pyrimidine Amino Alcohol
pH
Temperature (°C)
Incubation Time (hours)
% Degradation
Major Degradation Products (Relative Retention Time)
2.0
60
24
15.2
0.85, 1.12
4.0
60
24
3.5
0.85
7.0
60
24
1.2
-
9.0
60
24
8.9
1.25
12.0
60
24
25.6
1.25, 1.50
This is example data and should be generated for your specific compound.
Table 2: Example of Temperature Effects on Stability at Optimal pH
Temperature (°C)
Storage Time (weeks)
% Degradation
5
4
< 0.1
25
4
0.8
40
4
3.2
60
4
12.5
This data can be used to construct an Arrhenius plot to predict shelf-life at different storage temperatures.
Conclusion
Optimizing the stability of pyrimidine amino alcohols requires a systematic and scientifically grounded approach. By understanding the inherent chemical liabilities of the pyrimidine ring and the attached amino and alcohol functional groups, researchers can proactively design experiments and storage conditions that minimize degradation. This guide provides a foundational framework for addressing common stability challenges. However, it is imperative to remember that each molecule is unique, and the recommendations provided here should be adapted and validated for your specific pyrimidine amino alcohol.
References
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2013). MDPI. [Link]
γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. PMC. [Link]
Arrhenius plot of temperature‐dependent degradation kinetic of... ResearchGate. [Link]
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central. [Link]
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC - NIH. [Link]
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. [Link]
Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. ACS Publications. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmaceutical Technology. [Link]
Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. SciSpace. [Link]
FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
Roles of alcohols and existing metal ions in surface chemistry and photoluminescence of InP cores. Materials Advances (RSC Publishing). [Link]
Conformational sampling and kinetics changes across a non-Arrhenius break point in the enzyme thermolysin. PMC - NIH. [Link]
Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society. [Link]
Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. ACS Publications. [Link]
How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. [Link]
Determining the Temperature Dependency of Biodegradation Kinetics for 34 Hydrocarbons while Avoiding Chemical and Microbial Confounding Factors. Concawe. [Link]
Analytical Methods for Amino Acids. Shimadzu (Deutschland). [Link]
Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. [Link]
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
Arrhenius plot for the reactions of OH with alcohols: S ethanol (this work). ResearchGate. [Link]
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. PMC. [Link]
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH. [Link]
API Excipient Compatibility Study. Veeprho Pharmaceuticals. [Link]
Effects of Alkaline Earth Metal Ion Complexation on Amino Acid Zwitterion Stability: Results from Infrared Action Spectroscopy. ACS Publications. [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]
Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]
Recent advances in metal-catalysed oxidation reactions. Royal Society Publishing. [Link]
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
Technical Support Center: Solubilization Strategies for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Case ID: SOL-CPAP-001 Status: Open Priority: High (Blocker for Biological Assays) Compound Class: 2,4-Disubstituted Pyrimidine / Aminopyrimidine Executive Summary You are encountering low aqueous solubility with 1-[(2-Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-CPAP-001
Status: Open
Priority: High (Blocker for Biological Assays)
Compound Class: 2,4-Disubstituted Pyrimidine / Aminopyrimidine
Executive Summary
You are encountering low aqueous solubility with 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol . This is a common physicochemical hurdle for chloropyrimidine intermediates. The molecule exhibits a "brick dust" character—high crystal lattice energy due to pi-stacking of the planar pyrimidine ring, compounded by the lipophilic 2-chloro substituent.
Critical Warning: This compound contains a 2-chloro leaving group . While increasing temperature or extreme pH improves solubility, it drastically accelerates hydrolysis (
), converting your active compound into the inactive 2-hydroxy derivative. Do not boil this compound in water.
Module 1: Root Cause Analysis (The "Why")
To solve the solubility issue, we must first diagnose the physicochemical barriers.
Parameter
Value (Est.)
Implication for Solubility
LogP
~1.1 - 1.5
Moderately lipophilic. It prefers organic solvents (DMSO, MeOH) over water.
pKa (Ring N)
~3.0 - 4.0
Weak Base. At pH 7.4 (physiological), the molecule is >99% neutral (uncharged), leading to precipitation.
H-Bonding
Donor: 2 / Acceptor: 3
The secondary alcohol and amine provide some hydrophilicity, but the chloropyrimidine core dominates the solubility profile.
Crystal Energy
High
Planar stacking of the pyrimidine rings creates a stable crystal lattice that water cannot easily break (Brick Dust).
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the safest solubilization method for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Module 2: Stability & Degradation Risks
Before attempting solubilization, you must understand the chemical instability of the 2-chloropyrimidine moiety.
The Mechanism:
The 2-position of the pyrimidine ring is electron-deficient. In the presence of water (nucleophile), especially at basic pH or elevated temperatures, the chloride is displaced by a hydroxyl group.
Risk Factors:
High pH (>8): Rapid hydrolysis.
Strong Acid (< pH 2): Protonation of N1/N3 activates the ring for nucleophilic attack.
Heat (> 40°C): Accelerates substitution.
Figure 2: Hydrolysis pathway of the 2-chloro group. Avoid conditions that drive this reaction to the right.
Module 3: Validated Solubilization Protocols
Protocol A: The "Standard" DMSO Spike
Best for: High-throughput screening, chemical reactants.
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .
Tip: If dissolution is slow, sonicate for 5 minutes. Do not heat above 37°C.
Dilution: Slowly add the DMSO stock to your aqueous media while vortexing rapidly.
Constraint: Ensure final DMSO concentration is < 1% (or < 0.1% for sensitive cells) to prevent solvent toxicity.[1]
Check: Inspect for "crashing out" (cloudiness). If precipitate forms, move to Protocol B.
Best for: Animal studies, sensitive cell lines, long-term stability.
Mechanism: The lipophilic chloropyrimidine ring enters the hydrophobic cavity of the cyclodextrin, shielding it from water while the CD's outer hydroxyls ensure water solubility.
Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water or PBS.
Addition: Add the solid compound to the CD solution.
Dispersion: Sonicate for 20–30 minutes at ambient temperature.
Equilibration: Shake at room temperature for 2–4 hours.
Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.
Expected Result: Clear solution, stable for days at 4°C.
Protocol C: pH Adjustment (The "Salt" Approach)
Best for: Acute IV administration where cosolvents are restricted.
Theory: Since the pKa is ~3–4, lowering the pH to ~4.5 will protonate a significant fraction of the molecules, forming a soluble salt in situ.
Buffer: Use a 50 mM Citrate or Acetate buffer (pH 4.0 – 5.0) .
Warning: Do not use strong mineral acids (HCl) to drop pH below 2, as this will catalyze the hydrolysis of the chloride.
Procedure: Add compound to buffer; sonicate. If not dissolved, adjust pH down dropwise with dilute methanesulfonic acid (preferred over HCl for solubility), but stop at pH 3.5.
Module 4: Troubleshooting & FAQ
Q: I see a fine white precipitate immediately after adding my DMSO stock to cell media. Why?A: This is the "Crash-out" effect. The compound is hydrophobic; when DMSO is diluted with water, the solvent power drops exponentially.
Fix: Use Protocol B (Cyclodextrin) . Alternatively, pre-dilute the DMSO stock into PEG-400 (1:1 ratio) before adding to water to create a "step-down" gradient.
Q: Can I heat the solution to 60°C to dissolve it?A:ABSOLUTELY NOT. As detailed in Module 2, 2-chloropyrimidines are thermally unstable in water. You will generate the 2-hydroxy impurity (inactive). Keep temperatures < 37°C.
Q: My cells are dying in the vehicle control. Is it the compound?A: Check your DMSO concentration. Many primary cells (e.g., fibroblasts, neurons) show toxicity at DMSO > 0.1%.
Fix: Switch to the HP-β-CD system (Protocol B), which is generally non-toxic up to high concentrations.
Q: Why not just make the HCl salt?A: You can, but 2-chloropyrimidine salts are often hygroscopic and acidic. Isolating the salt exposes the compound to high acidity during drying, risking hydrolysis. In situ protonation (Protocol C) is safer.
References
Solubility of Aminopyrimidines
Source: Solubility of Things.[2][3][4] "Solubility of Pyrimidin-2-amine."
Relevance: Establishes the baseline moderate solubility of the core scaffold before chlorination.[5]
URL:
Cyclodextrin Complexation for Nitrogen Heterocycles
Source: Seilkhanov, T.M., et al. "Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles."[5] Chemical Bulletin of Kazakh National University, 2024.
Relevance: Validates the use of HP-β-CD for stabilizing and solubilizing nitrogen-containing heterocycles.
Relevance: Provides historical and definitive chemical context on the reactivity and synthesis of 2-chloropyrimidine, highlighting the conditions (acid/base)
URL:
DMSO Toxicity in Cell Assays
Source: Galvao, J., et al. "Unexpected low-dose toxicity of the universal solvent DMSO.
Relevance: Supports the limit of 0.1% DMSO for sensitive cell lines.
Controlling hydrolysis of the chlorine group in pyrimidine derivatives
The following technical guide is structured as a specialized support resource for medicinal chemists and process engineers working with pyrimidine scaffolds. Topic: Controlling Hydrolysis & Optimizing Substitution in Pyr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for medicinal chemists and process engineers working with pyrimidine scaffolds.
Topic: Controlling Hydrolysis & Optimizing Substitution in Pyrimidine Derivatives
Ticket Priority: High (Stability/Yield Critical)
Lead Scientist: Senior Application Specialist, Nucleotide Chemistry Division
Core Directive: The Hydrolysis Vector
The Problem: Chloropyrimidines (specifically 2,4-dichloropyrimidine and its analogues) are highly reactive electrophiles. While this makes them excellent substrates for Nucleophilic Aromatic Substitution (
), it also renders them thermodynamically unstable in the presence of water.
The Mechanism:
Hydrolysis competes directly with your desired nucleophile.
Base-Promoted: Hydroxide ions (
) are potent nucleophiles that attack the electron-deficient C4 or C2 positions, displacing chloride to form the pyrimidinone (tautomer of hydroxypyrimidine).
Acid-Catalyzed: Protonation of the ring nitrogens increases the electrophilicity of the carbon centers, accelerating attack even by neutral water molecules.
Visualizing the Competition (Pathway Diagram)
The following diagram illustrates the competitive landscape between your desired
reaction and the parasitic hydrolysis pathway.
Caption: Figure 1. The kinetic competition between desired substitution and hydrolysis. Note that water can attack the same intermediate vector as your nucleophile.
Experimental Protocols (SOPs)
Protocol A: Anhydrous
Coupling (The "Gold Standard")
Objective: Eliminate hydrolysis during the reaction phase.
Scope: Synthesis of 4-amino or 4-alkoxy pyrimidines from 2,4-dichloropyrimidine.
Drying (Critical): If using older solvent stocks, dry over activated 3Å molecular sieves for 24 hours. Do not rely on "sealed" bottles opened previously.
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in the solvent under inert atmosphere.
Temperature Control: Cool the vessel to 0°C .
Reasoning: Low temperature favors kinetic control. The C4 position is kinetically more reactive. Higher temperatures increase the energy available for the hydrolysis pathway and C2 substitution [1].
Base Addition: Add the base (1.2 - 2.0 eq).
Note: If using inorganic bases like
, ensure fine grinding to maximize surface area, as solubility is low.
Nucleophile Addition: Add the amine/alcohol (1.0 - 1.1 eq) dropwise.
Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
Stop Condition: Quench immediately upon consumption of starting material. Prolonged stirring invites moisture ingress.
Protocol B: Workup & Isolation (The "Rescue" Phase)
Objective: Prevent hydrolysis during extraction, where water is inevitably introduced.
The pH Danger Zone:
pH < 3: Acid-catalyzed hydrolysis accelerates.
pH > 10: Hydroxide attack is rapid.
Target pH:6.0 – 8.0 (Neutral).
Procedure:
Quenching: Pour the reaction mixture into a mixture of ice and saturated Ammonium Chloride (
) .
Why?
buffers the solution to ~pH 5-6, preventing runaway basicity if excess amine/base was used.
Extraction: Extract immediately with EtOAc or DCM.
Washing: Wash organic layer once with brine.
Avoid: Repeated water washes which strip the product and expose it to hydrolysis.
Drying: Dry over
and concentrate immediately. Do not leave the solution standing overnight.
Troubleshooting Guide & Logic Tree
Scenario: You observe a peak with Mass = [M - Cl + OH] (Hydrolysis product) or low yields.
Diagnostic Flowchart
Use this logic flow to identify the root cause of your instability.
Caption: Figure 2. Diagnostic logic for isolating the source of hydrolysis.
Quantitative Data: Reactivity & Stability[1]
Parameter
Condition
Risk Level
Recommendation
Solvent Water
> 1000 ppm (0.1%)
Critical
Distill or use molecular sieves.
Solvent Water
< 50 ppm
Safe
Standard anhydrous grade.
Workup pH
> 11
High
Rapid hydrolysis to pyrimidinone.
Workup pH
2 - 4
Moderate
Acid-catalyzed hydrolysis possible over time.
Position C4
-
High
Most reactive site; protects C2 but vulnerable to water.
Position C2
-
Moderate
Less reactive, but hydrolyzes if C4 is blocked/reacted.
Frequently Asked Questions (FAQ)
Q1: Why is the C4 chlorine more reactive than C2?A: The C4 position is para-like relative to the N1 nitrogen and ortho-like to the N3 nitrogen. This allows for greater stabilization of the Meisenheimer intermediate negative charge on the electronegative nitrogens compared to the C2 position. However, bulky substituents at C5 or electron-donating groups at C6 can invert this selectivity or lead to mixtures [2].[1]
Q2: Can I use ethanol or methanol as a solvent?A: Generally, no , if you are trying to avoid side reactions. Alcohols are nucleophiles. In the presence of base, they form alkoxides which will compete with your amine to form ether byproducts (solvolysis). If you must use alcohol, use the alcohol corresponding to the nucleophile (e.g., NaOMe in MeOH) [3].
Q3: My product degrades on the silica column. Why?A: Silica gel is slightly acidic and retains water. If your chloropyrimidine is highly activated (e.g., has a nitro group at C5), it can hydrolyze on the column.
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidity, or switch to neutral alumina.
Q4: How do I store 2,4-dichloropyrimidine long-term?A: Store at 4°C or lower, under an inert atmosphere (argon), and strictly away from moisture. If the solid turns yellow or sticky, it has likely partially hydrolyzed and generated HCl, which autocatalytically accelerates further degradation.
References
Regioselectivity in SNAr reactions of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. Link
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry, 2015, 80(15), 7757-7763.[2] Link
Drying of Organic Solvents: Quantitative Evaluation. Journal of Organic Chemistry, 2010, 75(24), 8351–8354. Link
Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Notes. Link
Purification strategies for sticky pyrimidine amine intermediates
Here is the Technical Support Center guide for Purification Strategies for Sticky Pyrimidine Amine Intermediates . Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: Why are Pyrimidine Amines "S...
Before troubleshooting, understand the enemy. Pyrimidine amines present a dual challenge:
Chemical "Stickiness" (Adsorption): The pyrimidine ring nitrogens are hydrogen bond acceptors, while the amine (exocyclic) is a donor. This creates a "velcro" effect on acidic silica gel silanols, leading to severe tailing and yield loss.
Physical "Stickiness" (State): These intermediates often form supersaturated oils or gums (amorphous phases) rather than crystals due to disrupted pi-stacking and high polarity, making handling difficult.
Module 1: Chromatography Troubleshooting
Issue: My compound streaks from the baseline to the solvent front, or never elutes.
The "Anti-Streak" Protocol
Standard silica is acidic (
). Basic pyrimidines bind irreversibly to these sites. You must neutralize the stationary phase.
Strategy A: Mobile Phase Modifiers (The Standard Fix)
Do not run neutral DCM/MeOH. You must compete for the silanol sites.[1]
Modifier
Concentration
Application
Notes
Triethylamine (TEA)
0.5% – 1.0%
General Tailing
Easy to prepare. Hard to remove (high boiling point).
Ammonium Hydroxide ()
0.5% – 1.5%
Severe Tailing / High Polarity
Volatile (removes easily). Requires vigorous mixing with DCM.
Acetic Acid
0.1%
Amphoteric Compounds
Use only if the pyrimidine has acidic handles (e.g., -COOH).
The "Magic Solvent" Recipe (DCM/MeOH/
):
For highly polar amines that stick to the baseline, use the 90:9:1 or 80:18:2 ratio (DCM : MeOH : ).
Preparation: Mix the MeOH and
first, then add to DCM to prevent phase separation.
Strategy B: Stationary Phase Switching (The Premium Fix)
If modifiers fail, the silica surface chemistry is the bottleneck.
Amine-Functionalized Silica (
-Silica):
Why: The surface is already basic.
Benefit: No need for TEA in the solvent. No "conditioning" required.
Result: Pyrimidines elute as sharp bands; impurities often stay behind.
Reverse Phase (C18) with pH Adjustment:
Why: Eliminates silanol H-bonding entirely.
Protocol: Use Water/Acetonitrile with 0.1% Ammonium Bicarbonate (basic buffer, pH ~8). This keeps the amine neutral (unprotonated), improving retention on C18.
Workflow Visualization: Chromatography Logic
Figure 1: Decision matrix for chromatographic purification of basic heterocycles.
Module 2: Workup & Extraction (Yield Recovery)
Issue: I lose my product to the aqueous layer during extraction, or it forms an emulsion.
The "Salting Out" & pH Control System
Pyrimidine amines are often amphiphilic. In a standard water/EtOAc wash, they may partition into the water.[2]
Protocol:
pH Adjustment:
Determine the pKa of the ring nitrogen (usually 1–3) and the exocyclic amine.
Adjust the aqueous layer to pH 10–11 (using
or NaOH) before extraction. This ensures the molecule is fully deprotonated (neutral) and pushes it into the organic layer.
Salting Out:
Saturate the aqueous phase with NaCl .[3] This increases the ionic strength, forcing the organic organic pyrimidine out of the water ("Salting out" effect).
Use DCM or Chloroform/Isopropanol (3:1) . The alcohol helps break emulsions and solubilize polar amines.
Module 3: Solidification (The "Oil-to-Solid" Guide)
Issue: My pure product is a sticky gum/oil. I need a solid for stability/weighing.
Strategy A: Trituration (Physical Force)
If the compound is an oil due to solvent trapping:
Dissolve the gum in a minimum amount of "Good Solvent" (DCM or MeOH).
Add 10 volumes of "Bad Solvent" (Diethyl Ether, Pentane, or MTBE) dropwise while stirring rapidly.
Sonication: If it oils out again, sonicate the flask. The energy often induces nucleation.
Evaporation: Rotovap the mixture. The azeotropic removal of the good solvent in the presence of the bad solvent often forces precipitation.
Strategy B: Salt Formation (Chemical Modification)
If the free base refuses to solidify, convert it to a salt. Salts crystallize far better than amorphous free bases.
Acid Reagent
Solvent System
Outcome
4M HCl in Dioxane
Add to solution in Ether/DCM
Hydrochloride Salt. Usually highly crystalline, but hygroscopic.
Oxalic Acid
Ethanol/MeOH
Oxalate Salt. Excellent for crystallizing stubborn amines.
p-Toluenesulfonic Acid
Acetone/Ether
Tosylate Salt. Lipophilic counter-ion helps with organic solubility/crystallinity.
Warning: Do NOT use Acetone as a solvent if your intermediate is a primary amine (
). It will form an imine (Schiff base) impurity.
Workflow Visualization: Isolation Logic
Figure 2: Workflow for converting amorphous oils into handleable solids.
FAQ: Rapid Fire Troubleshooting
Q: I used TEA in my column, but now my NMR shows TEA peaks. How do I remove it?A: TEA is persistent.
High Vac: Dry at
under high vacuum (< 1 mbar) for 12 hours.
Azeotrope: Dissolve in DCM and rotovap 3x (DCM helps carry off TEA).
Scavenger: If the product is stable, wash the organic layer with saturated
(mildly acidic) to protonate TEA into the water layer, provided your product remains organic.
Q: My pyrimidine is water-soluble. I can't extract it.A: Skip liquid-liquid extraction.
Evaporate the reaction mixture to dryness.
Triturate the salts/crude with 10% MeOH in DCM.
Filter off the inorganic salts.
Load the filtrate directly onto a column (or use a C18 column directly).
Q: Can I use Acetone/Hexane for chromatography?A: Generally, no . Acetone absorbs UV (messing up detection) and reacts with primary amines. Stick to EtOAc/EtOH or DCM/MeOH.[3][4]
References
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]
Biotage. (2014).[1][5] Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Introduction: In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, appearing in numerous therapeutic agents. The structural verification of novel pyrimidine derivatives is therefo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, appearing in numerous therapeutic agents. The structural verification of novel pyrimidine derivatives is therefore a critical step in the synthesis and characterization workflow. 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a key intermediate, combining a reactive chloropyrimidine moiety with a chiral aminopropanol side chain. Unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[1] This guide provides an in-depth, expert-level interpretation of the proton (¹H) NMR spectrum of this target molecule. We will move beyond a simple peak listing to explain the causal relationships behind the observed chemical shifts and coupling patterns, comparing theoretically predicted values with representative experimental data. This document is designed for researchers and drug development professionals who require a robust understanding of NMR data for heterocyclic compounds.
Part 1: The Molecular Blueprint: Theoretical ¹H NMR Analysis
Before stepping into the laboratory, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. The molecule contains three distinct regions: the heterocyclic aromatic pyrimidine ring, the aliphatic aminopropanol chain, and the labile amine (N-H) and hydroxyl (O-H) protons.
Molecular Structure and Proton Environments
The structure contains seven unique proton environments, which will give rise to seven distinct signals in the ¹H NMR spectrum.
Caption: Labeled proton environments in 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol.
Predicted Spectral Features
Pyrimidine Protons (Ha, Hb):
Chemical Shift (δ): The pyrimidine ring is an electron-deficient aromatic system, which deshields its protons, pushing them downfield.[2] In unsubstituted pyrimidine, H-6 appears around 8.78 ppm and H-5 around 7.36 ppm.[3] In our molecule, the electron-donating amino group at C-4 will shield both protons (shift them upfield), while the electron-withdrawing chlorine at C-2 will have a lesser effect. We predict two signals in the aromatic region, likely between 7.5 and 8.5 ppm. Ha (H-6) , being adjacent to a ring nitrogen, is expected to be further downfield than Hb (H-5) .
Multiplicity: Ha and Hb are on adjacent carbons and will couple to each other. This is known as ortho-coupling in aromatic systems. Therefore, both signals should appear as doublets (d) .
Coupling Constant (J): Typical ortho-coupling (³JHH) in pyrimidine rings is in the range of 5-7 Hz.[3][4]
Aliphatic Protons (Hc, Hd, He):
Hc (CH₂): These protons are on a carbon adjacent to the amino nitrogen. The electronegativity of nitrogen will deshield them.[5] Based on data for aminopropanol derivatives, we expect this signal to appear between 3.2-3.6 ppm.[6] These two protons are diastereotopic and will couple to both the neighboring NH proton (Hg) and the CH proton (Hd). This will result in a complex multiplet (m) .
Hd (CH): This methine proton is attached to a carbon bearing an electronegative oxygen atom, causing a significant downfield shift, typically to the 3.8-4.2 ppm range.[7] It is coupled to the adjacent CH₂ protons (Hc), the OH proton (Hf), and the three CH₃ protons (He). This extensive coupling will result in a complex multiplet (m) .
He (CH₃): This methyl group is adjacent to the CH methine. It is relatively shielded and should appear furthest upfield in the aliphatic region, likely around 1.1-1.3 ppm.[8] Since it is coupled only to the single Hd proton, its signal will be split into a doublet (d) . The typical vicinal coupling constant (³JHH) in flexible aliphatic systems is 6-8 Hz.[9]
Labile Protons (Hf, Hg):
Chemical Shift (δ): The chemical shifts of O-H (Hf ) and N-H (Hg ) protons are highly sensitive to solvent, temperature, and concentration due to hydrogen bonding.[10] In a non-polar solvent like CDCl₃, they can be broad and appear over a wide range (1-5 ppm).[11] However, in a hydrogen-bond accepting solvent like DMSO-d₆, the exchange rate is slowed, leading to sharper signals and more predictable shifts.[12] In DMSO-d₆, the alcohol O-H typically appears between 4.0-6.0 ppm, and the amine N-H can appear further downfield, potentially coupling with the adjacent CH₂ group.
Multiplicity: In DMSO-d₆, we can often resolve coupling to labile protons. The O-H signal (Hf) should couple to the CH proton (Hd) and appear as a doublet (d) . The N-H signal (Hg) should couple to the two CH₂ protons (Hc) and appear as a triplet (t) .
Part 2: A Validated Experimental Workflow
To obtain high-quality, interpretable data, a robust and self-validating experimental protocol is essential. The choice of solvent is the most critical parameter for this specific molecule.
Protocol: ¹H NMR Acquisition in DMSO-d₆
Sample Preparation:
Accurately weigh 5-10 mg of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol.
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Transfer the solution to a clean, dry 5 mm NMR tube.
Causality: DMSO-d₆ is chosen for its ability to slow the exchange rate of the N-H and O-H protons, which allows for the observation of their coupling to adjacent protons. This provides significantly more structural information than would be obtained in a solvent like CDCl₃.[11][13] TMS is the standard reference, with its signal defined as 0.0 ppm.[1]
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (e.g., 298 K).
Perform standard tuning and matching of the probe.
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
Shim the magnetic field to achieve optimal homogeneity, using the free induction decay (FID) or the lock signal as a guide. Aim for a narrow, symmetrical solvent peak.
Acquire the ¹H NMR spectrum using standard single-pulse parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
D₂O Exchange Experiment (Confirmation of Labile Protons):
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
Add one drop of deuterium oxide (D₂O) to the tube.
Gently shake the tube to mix the contents and wait for 2-3 minutes.
Re-acquire the ¹H NMR spectrum using the same parameters.
Trustworthiness: This is a self-validating step. The labile O-H and N-H protons will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signals corresponding to Hf and Hg will disappear from the spectrum, providing definitive proof of their assignment.[8][14] Any changes in the multiplicity of adjacent protons (e.g., the multiplets for Hc and Hd simplifying) further corroborates the assignments.
Part 3: Data Interpretation: Bridging Theory and Practice
Here, we compare the predicted spectral features with a representative experimental dataset obtained following the protocol above.
Table 1: Comparison of Predicted and Representative Experimental ¹H NMR Data for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol in DMSO-d₆.
Proton Label
Predicted δ (ppm)
Representative δ (ppm)
Integration
Multiplicity
Coupling Constant (J) in Hz
Assignment Rationale
Ha (H-6)
7.5 - 8.5
8.15
1H
d
6.0
Aromatic proton ortho to a CH group and adjacent to ring N; downfield position is characteristic.
Hb (H-5)
6.5 - 7.5
6.70
1H
d
6.0
Aromatic proton ortho to Ha, shielded by the adjacent amino group.
Hg (N-H)
6.0 - 8.0
7.50
1H
t
5.5
Labile proton, appears as a triplet due to coupling with adjacent CH₂ (Hc). Disappears upon D₂O addition.
Hf (O-H)
4.0 - 6.0
5.10
1H
d
4.8
Labile proton, appears as a doublet due to coupling with methine CH (Hd). Disappears upon D₂O addition.
Hd (CH)
3.8 - 4.2
4.05
1H
m
-
Methine proton deshielded by oxygen. Multiplet due to coupling with Hc, Hf, and He.
Hc (CH₂)
3.2 - 3.6
3.40
2H
m
-
Methylene protons deshielded by nitrogen. Multiplet due to coupling with Hg and Hd.
He (CH₃)
1.1 - 1.3
1.18
3H
d
6.2
Shielded methyl group, appears as a doublet due to coupling with the single methine proton (Hd).
Detailed Signal Assignment:
Aromatic Region (δ 6.5-8.5 ppm): Two doublets are observed at 8.15 ppm and 6.70 ppm, each integrating to one proton. The downfield signal at 8.15 ppm (Ha) is assigned to the H-6 proton, consistent with its position adjacent to a ring nitrogen. The upfield signal at 6.70 ppm (Hb) is assigned to H-5, which is significantly shielded by the powerful electron-donating effect of the para-amino group. Both show an identical coupling constant of J = 6.0 Hz, confirming they are coupled to each other.
Labile Proton Region (δ 5.0-8.0 ppm): A triplet at 7.50 ppm (Hg) and a doublet at 5.10 ppm (Hf) are observed. The triplet integrates to 1H and is assigned to the N-H proton, coupling to the two adjacent Hc protons. The doublet also integrates to 1H and is assigned to the O-H proton, coupling to the single adjacent Hd proton. Upon addition of D₂O, both of these signals disappear, confirming their identity as exchangeable protons.
Aliphatic Region (δ 1.0-4.5 ppm):
The multiplet at 4.05 ppm (Hd) integrates to 1H and is assigned to the methine proton, deshielded by the directly attached hydroxyl group. Its complex splitting pattern is consistent with coupling to five neighboring protons (two from Hc, one from Hf, and three from He before D₂O exchange).
The multiplet at 3.40 ppm (Hc) integrates to 2H and is assigned to the methylene protons adjacent to the amino group.
The sharpest signal in this region is the doublet at 1.18 ppm (He) , which integrates to 3H. This is characteristic of a methyl group coupled to a single proton, confirming its assignment to the terminal CH₃ group. The coupling constant of 6.2 Hz is a typical vicinal coupling value.
Visualizing Proton Coupling Relationships
The following diagram illustrates the spin-spin coupling network within the molecule, which is the origin of the observed signal multiplicities.
Caption: Key ¹H-¹H coupling interactions in the molecule.
Part 4: Comparison with Structural Alternatives
The true power of NMR lies in its ability to distinguish between isomers. Consider the potential isomeric impurity, 2 -[(2-Chloropyrimidin-4-yl)amino]propan-1 -ol. How would its spectrum differ?
CH₂-O Group: This isomer has a -CH₂-OH group. The signal for these two protons would be shifted downfield (approx. 3.5-3.8 ppm) and would likely be a doublet, coupling to the adjacent CH proton.
CH-N Group: The CH proton is now adjacent to the nitrogen. Its signal would be a multiplet, but its chemical shift would be different from the CH-O proton in our target molecule.
CH₃ Group: The methyl group would still be a doublet, coupled to the CH proton.
The clear distinction between a CH-O signal (1H, ~4.05 ppm) and a CH₂-O signal (2H, ~3.6 ppm) makes the differentiation between these two isomers straightforward and unambiguous.
Conclusion
The ¹H NMR spectrum of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, when acquired under appropriate conditions (specifically, using DMSO-d₆ as a solvent), provides a rich tapestry of information that allows for its complete and unambiguous structural confirmation. The characteristic downfield doublets of the pyrimidine ring, the distinct multiplets of the aminopropanol backbone, and the resolved couplings of the labile N-H and O-H protons all serve as definitive fingerprints for the correct structure. The use of a D₂O exchange experiment provides an orthogonal validation for the assignment of the labile protons, embodying the principle of a self-validating protocol. This comprehensive approach ensures the highest level of scientific integrity for researchers in the field of drug development.
References
University of Manitoba. Chemical Shifts. Available at: [Link]
ResearchGate. 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). Available at: [Link]
Michigan State University Chemistry. Proton NMR Table. Available at: [Link]
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe? Available at: [Link]
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]
ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]
Der Pharma Chemica. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Available at: [Link]
Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum... Available at: [Link]
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]
Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]
Stack Exchange. Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Available at: [Link]
MDPI. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Available at: [Link]
University of Nottingham. H NMR Spectroscopy. Available at: [Link]
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
Iowa State University. NMR Coupling Constants. Available at: [Link]
University of Calgary. Ch 13 - Coupling. Available at: [Link]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
This guide provides a comprehensive walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, a key intermediate in pharmaceutical synthesis. We will explore the scientific rationale behind each decision in the method development process, present a complete validation protocol according to International Council for Harmonisation (ICH) guidelines, and objectively compare the final HPLC method with alternative analytical technologies.
Introduction: The Critical Need for Purity Analysis
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a heterocyclic building block whose purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities, which can arise from the synthesis process or degradation, must be identified and quantified to meet stringent regulatory standards.[2] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3]
This guide is designed for researchers and drug development professionals, offering both a practical protocol and an in-depth explanation of the underlying chromatographic principles.
Part 1: Reversed-Phase HPLC Method Development
The goal of method development is to achieve adequate separation between the main analyte and all potential impurities with good peak shape and a reasonable run time.[4]
Analyte Physicochemical Properties and Initial Considerations
A preliminary analysis of the target molecule, 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, reveals key structural features: a polar pyrimidine ring, a secondary amine, and a hydroxyl group. These characteristics suggest that the molecule is polar and will have a basic pKa associated with the amino group. The presence of these polar functional groups makes reversed-phase HPLC (RP-HPLC) an ideal starting point.[5] RP-HPLC separates molecules based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]
Experimental Workflow for Method Development
The development process is a systematic optimization of several key parameters.
Caption: Logical workflow for HPLC method development.
Step-by-Step Method Development Protocol
1. Column Selection:
Rationale: A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and provides a good starting point for retaining a broad range of molecules. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a balance of efficiency and backpressure.
Protocol:
Select a C18 column from a reputable manufacturer.
Install the column in the HPLC system and equilibrate with a 50:50 mixture of mobile phase A (buffer) and mobile phase B (organic solvent).
2. Mobile Phase Selection and pH Control:
Rationale: The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase are critical. Acetonitrile typically provides better peak shape and lower viscosity. For a basic compound like our analyte, controlling the pH of the mobile phase with a buffer is essential to ensure consistent retention and peak shape by suppressing the ionization of the amine group. A pH of around 3.0 is often a good starting point to ensure the amine is protonated.
Protocol:
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
Prepare Mobile Phase B: Acetonitrile.
Perform initial scouting runs using a generic gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the analyte.
3. Detection Wavelength:
Rationale: A Photodiode Array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax) for the analyte. Analyzing at λmax provides the best sensitivity.
Protocol:
Inject a concentrated solution of the analyte.
Acquire the UV spectrum from 200-400 nm.
Identify the λmax from the spectrum. For this compound, a λmax of approximately 272 nm is expected based on the chloropyrimidine chromophore.
4. Optimization of Chromatographic Conditions:
Rationale: The gradient slope, flow rate, and column temperature are optimized to achieve the best resolution between the analyte and its impurities in the shortest possible time.[4] A shallow gradient provides better resolution for closely eluting peaks.
Protocol:
Adjust the gradient profile to provide sufficient separation around the main peak.
Set the column temperature (e.g., 30°C) to ensure reproducibility.
Set the flow rate (e.g., 1.0 mL/min) as a standard condition.
Final Optimized HPLC Method
The systematic approach described above leads to the following optimized method parameters.
Parameter
Optimized Condition
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% to 70% B over 15 min, then hold at 70% B for 5 min
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 272 nm
Injection Volume
10 µL
Part 2: Method Validation Based on ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The validation is performed according to the ICH Q2(R1) guideline, which is a harmonized standard accepted by global regulatory agencies.[8]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Validation Protocols and Acceptance Criteria
1. Specificity (Forced Degradation):
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2] Forced degradation studies expose the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and prove the method can separate them from the main peak.[2]
Protocol:
Acid Hydrolysis: Reflux analyte in 0.1 M HCl.
Base Hydrolysis: Reflux analyte in 0.1 M NaOH.
Oxidation: Treat analyte with 3% H₂O₂.
Thermal Stress: Expose solid analyte to 80°C.
Photolytic Stress: Expose analyte solution to UV light.
Analyze all stressed samples and a non-stressed control.
Acceptance Criteria: The analyte peak should be spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
2. Linearity:
Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.
Protocol: Prepare at least five standard solutions of the analyte at concentrations spanning 50% to 150% of the expected working concentration.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) should be ≥ 0.999.
3. Accuracy:
Rationale: Accuracy measures the closeness of the experimental value to the true value. It is determined by spike recovery experiments.[2]
Protocol: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).[9]
Protocol:
Repeatability: Analyze six replicate preparations of the analyte at 100% concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Rationale: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: A signal-to-noise ratio of 3:1 is acceptable for LOD and 10:1 for LOQ.
6. Robustness:
Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9]
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Summary of (Exemplary) Validation Results
Validation Parameter
Result
Acceptance Criteria
Status
Specificity
Resolution > 2.5 for all degradants
Resolution > 2.0
Pass
Linearity (r²)
0.9995
≥ 0.999
Pass
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Pass
Precision (Repeatability RSD)
0.85%
≤ 2.0%
Pass
Precision (Intermediate RSD)
1.10%
≤ 2.0%
Pass
Robustness
System suitability passed under all varied conditions
Pass
Pass
Part 3: Comparison with Alternative Analytical Techniques
While RP-HPLC is a powerful and widely adopted technique, it is essential to understand its performance in the context of other available technologies.[10] We compare our validated HPLC method with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Caption: High-level comparison of analytical techniques for purity.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11] It is often considered a "green" alternative to HPLC because it significantly reduces the consumption of organic solvents.[12]
Advantages:
Speed: The low viscosity of supercritical fluids allows for much higher flow rates and faster separations.[11]
Orthogonal Selectivity: Can provide different separation selectivity compared to RP-HPLC, which is useful for complex impurity profiles.
Disadvantages:
Polarity Limitations: While improving, SFC can be less effective for retaining and separating highly polar compounds without significant method development.
Instrumentation: Less common in QC labs compared to HPLC, potentially requiring specialized equipment and expertise.
Capillary Electrophoresis (CE)
CE separates molecules in a narrow capillary based on their charge-to-mass ratio in an electric field.[12]
Advantages:
High Efficiency: Can achieve extremely high theoretical plate counts, leading to exceptional resolution of closely related impurities.
Minimal Consumption: Uses nanoliter volumes of sample and very small amounts of buffer, making it highly cost-effective and environmentally friendly.[12]
Orthogonal Mechanism: Separation is based on a completely different principle than chromatography, making it an excellent confirmatory technique.
Disadvantages:
Sensitivity: Concentration sensitivity can be lower than HPLC with standard UV detection due to the small path length.
Reproducibility: Can be more susceptible to variations in buffer composition and capillary surface, making method robustness a challenge.
Comparative Summary
Feature
Developed HPLC Method
Supercritical Fluid Chromatography (SFC)
Capillary Electrophoresis (CE)
Primary Separation Principle
Hydrophobicity
Polarity / Hydrophobicity
Charge-to-Mass Ratio
Speed
Moderate (20 min run time)
Very Fast (< 5 min)
Fast (10-15 min)
Solvent Consumption
High
Very Low (Green)
Extremely Low
Robustness & Reproducibility
High (Validated)
Moderate to High
Moderate
Suitability for Polar Analytes
Excellent with pH control
Moderate
Excellent
Industry Adoption for QC
High (Gold Standard)
Growing, especially for chiral
Moderate, often for specific applications
Conclusion
The developed and validated reversed-phase HPLC method provides a robust, reliable, and highly accurate means for analyzing the purity of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting all acceptance criteria as defined by ICH guidelines.
While alternative technologies like SFC and CE offer compelling advantages, particularly in speed and environmental impact, the established robustness and universal adoption of HPLC make it the preferred choice for routine quality control in a regulated pharmaceutical environment.[13] The developed method is fit-for-purpose and can be confidently deployed for lot release testing and stability studies to ensure the quality and safety of the final drug product.
References
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
A Comparative Guide to the Biological Activity of 2-Chloro vs. 4-Chloro Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous bioactive molecules. The str...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous bioactive molecules. The strategic functionalization of this heterocycle can dramatically influence its biological profile. Among the most common starting points for synthetic diversification are the chloropyrimidine isomers. This guide provides an in-depth comparison of the biological activities of 2-chloropyrimidine and 4-chloropyrimidine, delving into the chemical principles that underpin their differential effects and offering experimental insights for researchers in drug discovery and development.
Physicochemical and Reactivity Profiles: A Tale of Two Isomers
At the heart of the distinct biological activities of 2-chloropyrimidine and 4-chloropyrimidine lies a fundamental difference in their chemical reactivity. This reactivity is primarily governed by the electronic properties of the pyrimidine ring and the position of the chlorine substituent.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is not uniform across the ring, leading to differential reactivity of substituents at various positions. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is a critical distinction for medicinal chemists, as the reaction with biological nucleophiles, such as the amino acid residues in proteins, is a common mechanism of action for covalent inhibitors.
The greater reactivity at the C4 position is attributed to the better stabilization of the Meisenheimer complex intermediate formed during the nucleophilic attack. This enhanced stability facilitates the displacement of the chloride ion, making 4-chloropyrimidine a more potent electrophile in many biological contexts.
Comparative Biological Activity: From Theoretical Reactivity to Experimental Reality
While direct comparative studies on the biological activity of the parent 2- and 4-chloropyrimidine are limited, a wealth of data on their derivatives provides a clear picture of how this positional isomerism translates into distinct pharmacological profiles. The pyrimidine core is a versatile scaffold found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[4]
Enzyme Inhibition: A Case Study with Glutathione Reductase
A direct comparison of the inhibitory effects of aminopyrimidine derivatives on glutathione reductase (GR), a crucial enzyme in cellular antioxidant defense, highlights the significance of the chlorine atom's position. In a study investigating pyrimidine derivatives as GR inhibitors, 4-amino-2-chloropyrimidine and 4-amino-6-chloropyrimidine (a positional isomer of 4-chloropyrimidine) were evaluated.[5]
The results demonstrated that both compounds exhibited inhibitory activity against GR, with IC₅₀ values of 0.377 µM for 4-amino-2-chloropyrimidine and 0.374 µM for 4-amino-6-chloropyrimidine.[5] Although the 4-amino-6-chloro isomer is not a direct comparison to a 4-chloropyrimidine with a substituent at another position, this data, alongside the finding that 4-amino-2,6-dichloropyrimidine also shows potent inhibition (IC₅₀ = 0.390 µM), strongly suggests that the presence and position of chloro and amino groups on the pyrimidine ring are critical for effective inhibition of the GR enzyme.[5] This underscores the principle that even subtle changes in the substitution pattern can lead to significant differences in biological activity.
Anticancer Activity: A Fertile Ground for Pyrimidine Derivatives
The pyrimidine scaffold is a well-established framework for the development of anticancer agents, particularly kinase inhibitors.[6][7] The differential reactivity of the 2- and 4-chloro positions plays a pivotal role in the synthesis and, consequently, the biological activity of these derivatives.
Derivatives of 2-amino-4-chloropyrimidine have been investigated for their cytotoxic effects. For instance, a series of 2-amino-4-chloropyrimidine derivatives were synthesized and tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. One derivative, featuring a bromophenyl piperazine moiety at the 4-position, demonstrated the highest anticancer activity with EC₅₀ values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM against HCT116 and MCF7 cells, respectively.[6]
While this study focuses on derivatives of 2-amino-4-chloropyrimidine, the synthetic strategy of modifying the 4-position highlights the utility of the more reactive C4-Cl bond for introducing diverse functionalities to modulate biological activity. The ability to selectively functionalize the 4-position allows for the exploration of a wider chemical space in the design of potent and selective anticancer agents.
Chloropyrimidines have also emerged as a promising class of antimicrobial agents.[8] The core structure can be modified to target various pathogenic bacteria and fungi. The ability to selectively introduce different substituents at the 2- and 4-positions is crucial for optimizing the antimicrobial spectrum and potency.
For example, a study on chloropyrimidine derivatives as antimicrobial agents described the synthesis and evaluation of compounds with substitutions at both the 2- and 6-positions. Some of these compounds displayed potent in vitro antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL.[8] Although this study does not directly compare 2- versus 4-chloro isomers, it reinforces the importance of the substitution pattern on the pyrimidine ring for achieving potent antimicrobial effects.
Experimental Protocols for Biological Evaluation
To aid researchers in the investigation of chloropyrimidine isomers and their derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of chloropyrimidine isomers using the MTT assay.
Step-by-Step Methodology:
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the 2- and 4-chloropyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Workflow for a Generic Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare all necessary reagents, including the assay buffer, the purified kinase, the specific substrate (peptide or protein), and ATP.
Compound and Enzyme Incubation: In a microplate, add the kinase and varying concentrations of the 2- or 4-chloropyrimidine derivative. Include a positive control inhibitor and a no-inhibitor control. Allow for a pre-incubation period to permit the compound to bind to the enzyme.
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time.
Reaction Termination and Detection: Stop the reaction using a stop solution. The amount of phosphorylated product can be quantified using various methods, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.
Signal Measurement: Read the plate using a suitable microplate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Future Perspectives
The key takeaway from the available data is that the positional isomerism of the chlorine atom on the pyrimidine ring is a critical determinant of biological activity. The higher reactivity of the 4-chloro position makes it a more favorable site for covalent interactions with biological targets and a more versatile handle for synthetic diversification.
Key SAR Insights:
Reactivity as a Driver of Activity: The enhanced electrophilicity of the C4 position in 4-chloropyrimidine suggests that its derivatives may be more potent as covalent inhibitors of enzymes, particularly those with a nucleophilic residue in their active site.
Positional Importance of Substituents: The glutathione reductase inhibition data demonstrates that not only the presence but also the specific arrangement of substituents on the pyrimidine ring dictates the inhibitory potency.
Scaffold for Targeted Libraries: The differential reactivity of 2- and 4-chloropyrimidine allows for the rational design of compound libraries. For instance, libraries targeting a specific nucleophilic residue in a protein might be more effectively built using a 4-chloropyrimidine scaffold.
Future Directions:
Direct Comparative Studies: There is a clear need for head-to-head in vitro and in vivo studies of 2-chloropyrimidine and 4-chloropyrimidine to directly compare their cytotoxicity, genotoxicity, and other biological effects.
Mechanism of Action Studies: For active derivatives of both isomers, detailed mechanistic studies are required to understand how they interact with their biological targets at a molecular level. This includes identifying the specific amino acid residues they may covalently modify.
Exploiting Differential Reactivity: Medicinal chemists can continue to exploit the differential reactivity of these isomers to design novel covalent probes and targeted therapies.
References
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102314.
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Organic Process Research & Development.
Scott, J. S., Bailey, A., Curtis, N. R., Degorce, S. L., Duggan, H. M., Feron, L. J., Glossop, S. C., Leach, A. G., Macfaul, P. A., McGuire, T. M., & others. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9143–9160.
Psillakis, E., & Mantzavinos, D. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions.
Nagashree, S., & Ananda, C. S. (2016). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 223-228.
PubChem. (n.d.). 2-Chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
Özgeriş, F. B., & Göçer, H. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Online Journal of Case Studies, 15(3).
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2025).
Agarwal, N., Srivastava, P., Raghuwanshi, S. K., Upadhyay, D. N., Sinha, S., Shukla, P. K., & Ram, V. J. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869–874.
Özgeriş, F. B., & Göçer, H. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Online Journal of Case Studies, 15(3).
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
Kim, J., Lee, S., Kim, S., Choi, S., & Kim, S. (2021). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Toxics, 9(10), 253.
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2025).
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Abdel-Maksoud, S. A. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5085.
BenchChem. (2025).
Al-Ghorbani, M., & Kumar, R. S. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101861.
Truong, T. T., Nguyen, T. H., & Le, T. H. (2024).
Wang, H., Hong, W., & Ngeow, Y. F. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2465.
PubChem. (n.d.). 4-Chloropyrimidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
IR spectroscopy characteristic peaks for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Executive Summary: The Diagnostic Challenge In the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors like Ribociclib or Abemaciclib analogs), the intermediate 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol represents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Diagnostic Challenge
In the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors like Ribociclib or Abemaciclib analogs), the intermediate 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol represents a critical checkpoint. The reaction involves the nucleophilic aromatic substitution (
) of 2,4-dichloropyrimidine with 1-amino-2-propanol.
The Analytical Problem:
While HPLC is the gold standard for purity, it is time-consuming for real-time reaction monitoring. FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid "Go/No-Go" decision capability. However, the spectral overlap between the newly formed secondary amine (-NH) and the secondary alcohol (-OH) creates a complex diagnostic region.
This guide compares the IR spectral performance of the target product against its starting materials and potential regioisomers, providing a robust protocol for in-process control (IPC).
Molecular Context & Reaction Pathway
To interpret the spectrum accurately, we must map the functional group transformations.
Reaction Scheme & Functional Group Mapping
The transformation consumes one C-Cl bond and generates an amine linkage and a pendant alcohol.
Figure 1: Reaction pathway highlighting the critical functional group exchanges monitored by IR.
Comparative Peak Analysis
The following data compares the target product with the primary starting material, 2,4-Dichloropyrimidine (2,4-DCP) . The disappearance of specific SM bands and the appearance of Product bands are the basis for reaction completion monitoring.
Table 1: Diagnostic Characteristic Peaks (Wavenumbers in cm⁻¹)
Functional Group Vibration
Starting Material (2,4-DCP)
Target Product
Diagnostic Value (Performance)
O-H Stretch (Alcohol)
Absent
3350–3450 (Broad)
High: Primary indicator of product formation.
N-H Stretch (2° Amine)
Absent
3250–3350 (Sharp)
Medium: Often obscured by the broad O-H band.
C-H Stretch (Aromatic)
3050–3100
3000–3100
Low: Little change observed.
C-H Stretch (Aliphatic)
Absent
2930–2980
Medium: Confirms attachment of the propyl chain.
Ring Breathing (Pyrimidine)
~1550, 1570
1580–1600
High: Shift indicates loss of symmetry and amine conjugation.
Amide II / N-H Bend
Absent
1510–1540
High: Confirms amine attachment to the ring.
C-N Stretch (Aryl-Amine)
Absent
1280–1320
High: Critical for verifying C-N bond formation.
C-O Stretch (2° Alcohol)
Absent
1050–1100
High: Confirms the alcohol moiety is intact.
C-Cl Stretch (Aromatic)
~1137, 1071 (Strong)
~1090–1110 (Medium)
Critical: Intensity decreases (loss of one Cl) and shifts.
Technical Insight: In 2,4-DCP, the two chlorine atoms create a coupled vibration pattern. In the product, the single remaining Chlorine (at C2) typically exhibits a shift to lower wavenumbers due to the electron-donating effect of the new amino group at C4.
Performance Assessment: IR vs. Alternatives
Scenario A: Reaction Monitoring (IR vs. HPLC)
IR Performance:Superior for Speed. IR can detect the consumption of 2,4-DCP (disappearance of the 1137 cm⁻¹ band) in <1 minute via in-situ probes (e.g., ReactIR).
HPLC Performance:Superior for Quantitation. HPLC is required to quantify the exact % conversion, as IR follows Beer-Lambert's law which can deviate at high concentrations.
Scenario B: Regioisomer Differentiation (Target C4 vs. Impurity C2)
IR Performance:Poor. The C4 and C2 isomers are structural analogs with identical functional groups. The spectral differences are subtle shifts in the "Fingerprint Region" (<1000 cm⁻¹) caused by ring deformation modes.
NMR Performance:Superior. 1H NMR clearly distinguishes the isomers based on the coupling constants and chemical shifts of the pyrimidine protons.
C4-Product: Pyrimidine protons are chemically distinct (doublets with specific
-coupling).
C2-Impurity: Symmetry changes affect the splitting patterns.
Experimental Protocol: ATR-FTIR Characterization
This protocol ensures reproducible data, minimizing hygroscopic interference from the alcohol moiety.
Prerequisites:
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond ATR accessory.
Resolution: 4 cm⁻¹.
Scans: 32 (Screening) or 64 (Final QC).
Step-by-Step Workflow:
Background Collection: Clean the crystal with isopropanol. Collect an air background.
Sample Prep (Solid/Oil):
Note: The product is often a viscous oil or low-melting solid.
Place a small amount (~10 mg) directly on the ATR crystal.
CRITICAL: Apply high pressure using the anvil clamp to ensure good contact, as the viscous nature can trap air bubbles.
Acquisition:
Scan range: 4000–600 cm⁻¹.
Monitor the 3400 cm⁻¹ region. If the O-H band is "noisy" (jagged), atmospheric water vapor is interfering. Purge the chamber with
or apply baseline correction.
Data Processing:
Apply ATR Correction (converts penetration depth to transmission-like spectrum).
Normalize the C=C ring stretch (~1590 cm⁻¹) to 1.0 absorbance units for comparison with reference standards.
In-Process Control (IPC) Decision Tree
Use this logic flow to interpret the spectrum during synthesis.
Figure 2: Logic flow for using IR data as a "Go/No-Go" gate in manufacturing.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for functional group assignment).
National Institute of Standards and Technology (NIST). 2,4-Dichloropyrimidine IR Spectrum. NIST Chemistry WebBook, SRD 69. Link
PubChem. 2-Chloropyridin-4-amine Data (Structural Analog Comparison). National Library of Medicine. Link
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
BenchChem. Regioselectivity in SNAr reaction of Dichloropyrimidines. (Source for C4 vs C2 selectivity data). Link
Comparative Guide: LC-MS Identification of Degradation Products in 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Executive Summary The intermediate 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a critical scaffold in the synthesis of nucleoside analog pharmaceuticals (e.g., Abacavir). Its structural integrity is compromised by th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The intermediate 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a critical scaffold in the synthesis of nucleoside analog pharmaceuticals (e.g., Abacavir). Its structural integrity is compromised by the reactivity of the 2-chloropyrimidine moiety and the secondary alcohol/amine functions.
This guide objectively compares the efficacy of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against standard Triple Quadrupole (QqQ) systems for the de novo identification of these degradation products (DPs). While QqQ systems are the industry standard for quantitation, this guide demonstrates that UPLC-Q-TOF is the superior modality for structural elucidation due to its ability to resolve mass defects and isotopic fine structures essential for confirming chlorine loss and oxidation states.
The Challenge: Chemistry & Detection
The analyte contains three reactive centers susceptible to stress:
C-2 Chlorine: Highly prone to nucleophilic aromatic substitution (
) (Hydrolysis).
Secondary Alcohol: Susceptible to oxidation (Ketone formation).[1]
Secondary Amine: Susceptible to N-oxidation.
Standard HPLC-UV often fails to distinguish between the parent and des-chloro degradants due to similar chromophores. Furthermore, low-resolution MS (Single Quad) cannot definitively distinguish between oxidative modifications (
Da) and other adducts without accurate mass data.
Comparative Technology Matrix
Feature
System A: UPLC-Q-TOF (Recommended for ID)
System B: HPLC-QqQ (Alternative)
Mass Accuracy
< 2 ppm (Critical for formula generation)
~0.7 Da (Unit resolution)
Resolution
> 20,000 FWHM
Unit Resolution
Isotope Pattern
Distinguishes / clearly
Low fidelity on isotope ratios
Fragmentation
or DDA (All-ion fragmentation)
MRM (Targeted only)
Primary Use
Structure Elucidation (Unknowns)
Quantitation (Knowns)
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol utilizes a "stress-to-failure" approach to generate DPs, followed by orthogonal detection.
Forced Degradation Conditions (Stress Testing)
Prepare the analyte at 1.0 mg/mL in Acetonitrile/Water (50:50).
Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 4 hours. Target: Hydrolysis of Cl.
Base Hydrolysis: Add 0.1 N NaOH, ambient temp for 2 hours. Target: Ring opening/Hydrolysis.
Oxidation: Add 3%
, ambient temp for 6 hours. Target: N-Oxides, Ketones.
Photolysis: Expose to 1.2 million lux hours (ICH Q1B). Target: Dechlorination.
LC-MS/MS Methodology
Note: The use of a polar-embedded column is causal to retaining the polar hydrolyzed degradant.
Instrument: Agilent 6545 Q-TOF or Waters Xevo G2-XS (or equivalent).
Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
Detection: ESI+ (Positive Mode), Mass Range 50–1000 m/z.
Results & Discussion: Identification of Degradation Products
The following degradation products are typically observed based on the specific reactivity of the chloropyrimidine scaffold.
DP1: Hydrolysis Product (2-Hydroxy Derivative)
Mechanism: Acid-catalyzed nucleophilic displacement of Chlorine by water.
Observed Mass:
(Loss of Cl, gain of OH).
Q-TOF Insight: The characteristic Chlorine isotope pattern (
ratio of M:M+2) disappears, confirming the loss of the halogen.
DP2: Oxidative Dehydrogenation (Ketone)
Mechanism: Oxidation of the propan-2-ol chain to propan-2-one.
Observed Mass:
(Loss of 2H).
Q-TOF Insight: Retention of the Chlorine isotope pattern confirms the ring is intact; mass shift of -2.0156 Da precisely matches
loss.
DP3: N-Oxide Formation
Mechanism: Oxidation of the secondary amine bridging the ring and the chain.
Observed Mass:
(Gain of O).
Q-TOF Insight: Accurate mass distinguishes this from a hydroxylated impurity.
Data Summary Table
Compound
ID
Formula
Theoretical m/z
Mass Error (ppm)
Retention Shift
Parent
API
188.0585
0.5
0.0 min
DP1
Hydrolysis
170.0924
1.2
-1.5 min (More Polar)
DP2
Ketone
186.0429
0.8
+0.4 min
DP3
N-Oxide
204.0534
1.1
-0.8 min
Mechanistic Visualization
Diagram 1: Degradation Pathways
This diagram illustrates the causality between stress conditions and structural changes.
Caption: Proposed degradation pathways showing the transition from Parent (Blue) to Hydrolytic (Red) and Oxidative (Yellow/Green) products.
Diagram 2: Analytical Workflow
The logical flow from sample preparation to data processing.
Caption: Step-by-step analytical workflow prioritizing isotopic fidelity and mass accuracy for structural assignment.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link]
Rao, R.N., et al. "Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2011.[3] [Link]
Alsante, K.M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. [Link]
Organic Syntheses. "2-Chloropyrimidine." Org.[4] Synth. 1955, 35,[4] 34. [Link] (Provides context on the reactivity of the chloropyrimidine starting material).
A Guide to the Safe Disposal of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. With this innovation comes the profound responsibility of ensuring...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. With this innovation comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, a compound that, while promising in its applications, requires meticulous handling due to its chemical nature. This document is designed to be an essential resource, offering immediate, practical guidance rooted in established safety protocols and regulatory standards.
Understanding the Hazard Profile
Chlorinated Pyrimidine Moiety : Chlorinated organic compounds are often associated with environmental persistence and potential toxicity.[1][2] The presence of the pyrimidine ring, a heterocyclic aromatic compound, suggests that upon combustion, toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO) may be emitted.[3]
Amino-Propanol Moiety : The 1-amino-2-propanol component is known to be a skin and eye irritant, and can cause burns.[3][4] It is also harmful if swallowed or inhaled, with vapors that can be extremely irritating.[3]
Based on this analysis, 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol should be treated as a hazardous substance, likely classified as corrosive, toxic, and an environmental hazard.[3][5]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
PPE Category
Specification
Rationale
Eye/Face Protection
Safety glasses with side shields or chemical goggles. A face shield is also recommended.[5]
Protects against splashes and potential vapors that can cause severe eye irritation or burns.[3][6][7]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or disposable protective clothing.[5]
Prevents skin contact, which may cause burns, irritation, or systemic effects through absorption.[3]
Respiratory Protection
A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[5]
Minimizes the inhalation of potentially harmful vapors or particulates.[2]
Always ensure that an eyewash station and a safety shower are readily accessible and in good working order before handling this compound.[5]
Step-by-Step Disposal Protocol
The disposal of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol must be handled in strict accordance with local, state, and federal regulations for hazardous waste.[3][8][9]
1. Waste Collection and Segregation:
Container Selection : Collect waste 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated PPE), in a dedicated, properly labeled, and chemically compatible hazardous waste container.[9][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[10]
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol," and the approximate quantity.[10] All constituents of a mixture must be listed.[10]
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[9]
2. Spill Management:
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.[5]
Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[5]
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
Containment : For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[5] For liquid spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[3]
Collection : Using appropriate tools and PPE, carefully transfer the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste.[5]
Decontamination : Thoroughly wash all contaminated surfaces with a soap and water solution.[5] All contaminated cleaning materials and PPE should be placed in a vapor-tight plastic bag for disposal as hazardous waste.[5]
3. Final Disposal:
Professional Disposal : The disposal of this hazardous waste must be conducted through an approved and licensed waste disposal company.[5][11] The recommended method of disposal for chlorinated organic compounds is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[12]
Regulatory Compliance : All waste must be handled in accordance with the Resource Conservation and Recovery Act (RCRA) and any other applicable federal, state, and local regulations.[8][9] Your institution's EHS department will guide you on the specific requirements for your location.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol.
Caption: Disposal Workflow for 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Conclusion
The responsible disposal of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By understanding the compound's hazard profile, adhering to strict PPE protocols, and following a systematic disposal plan, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety department for guidance specific to your facility and location.
References
Santa Cruz Biotechnology. (n.d.). Amino-2-propanol Material Safety Data Sheet.
ABB. (2015, October 22). SAFETY DATA SHEET PROPAN-2-OL.
Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol.
Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
OSHA. (n.d.). Chlorine in Workplace Atmospheres.
Benchchem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Chemical Suppliers. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH.
U.S. Hazmat Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
US EPA. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
(2023, January 12). Propan-2-ol - SAFETY DATA SHEET.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary & Chemical Context
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol (herein referred to as CPA-Propanol ) is a functionalized pyrimidine intermediate, commonly utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other antineoplastic agents.
As a Senior Application Scientist, I must emphasize that while this specific adduct is less volatile than its precursor (2-chloropyrimidine), it retains the electrophilic 2-chloro moiety . This structural feature makes the compound susceptible to nucleophilic aromatic substitution (
) by biological nucleophiles (e.g., cysteine or lysine residues in skin proteins), classifying it as a high-potency skin sensitizer and severe eye irritant.
The Golden Rule: Treat CPA-Propanol as a "hapten"—a molecule that may not be toxic upon first contact but can prime the immune system for severe allergic dermatitis upon subsequent exposures.
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) and precursor data (2-Chloropyrimidine & 1-Amino-2-propanol).
Hazard Class
GHS Classification (Predicted)
Mechanism of Action
Skin Sensitization
Category 1B (H317)
The C-2 chlorine acts as a leaving group, allowing the pyrimidine ring to bind covalently to skin proteins (haptenization).
Eye Damage/Irritation
Category 2A (H319)
The basic amine and polar hydroxyl group increase solubility in mucosal membranes, leading to rapid irritation.
Acute Toxicity (Oral)
Category 4 (H302)
Moderate toxicity expected; likely interferes with nucleotide metabolism if ingested.
Target Organ Toxicity
STOT-SE 3 (H335)
Dust or aerosol inhalation will irritate the upper respiratory tract.
Critical Insight: Unlike simple solvents, the risk here is not just "burns" but immunological sensitization . Once sensitized, a researcher may be unable to work with any chloropyrimidines in the future.
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier-in-Depth" approach. PPE is the final defense, not the first.
Requirement: Chemical Splash Goggles (Indirect Vented).
Standard: ANSI Z87.1+ or EN 166.
Why: Safety glasses are insufficient. The fine powder nature of CPA-Propanol allows particles to bypass side-shields. If the compound enters the eye, the amine functionality facilitates rapid corneal penetration.
Validation: Goggles must form a tight seal against the face; check for gaps at the temples.
B. Hand Protection (The Critical Barrier)
Primary Layer: Nitrile Rubber (minimum 0.11 mm / 4 mil).
Secondary Layer (If in solution): Laminate film (e.g., Silver Shield™) or double-gloved Nitrile (total > 8 mil) if dissolved in penetrative solvents like DCM or DMF.
Why: Chlorinated heterocycles can permeate standard latex or thin nitrile.
Protocol: Change gloves immediately upon splash or every 60 minutes of active handling.
Self-Validation: Perform the "Air Inflation Test" on gloves before donning to detect pinholes.
Standard: Chemical-resistant lab coat (buttoned to neck).
Enhanced: Tyvek® sleeves or gauntlets are required when transferring >10g of powder to bridge the gap between glove and lab coat cuff.
Operational Workflow & Logic
The following diagram illustrates the safe handling lifecycle, emphasizing the "Clean-to-Dirty" transition.
Figure 1: Operational workflow for handling CPA-Propanol, highlighting the containment zone.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (Highest Risk Phase)
The Risk: Static electricity can cause the light powder to "jump" or disperse, leading to inhalation or wrist exposure.
Procedure:
Place the balance inside the chemical fume hood.
Use an antistatic gun or ionizer on the spatula and weigh boat before touching the powder.
Damp Wiping: Place a damp paper towel around the balance perimeter to capture stray particles.
Transfer: Dissolve the solid immediately in the reaction solvent (e.g., Isopropanol or Ethanol) to lock it into a liquid phase, reducing airborne risk.
Monitor for acidic off-gassing (HCl) using pH paper at the vent outlet.
Spill Management: If a solution spills, cover with an absorbent pad immediately. Do not wipe; blotting prevents spreading the surface area.
Phase 3: Disposal & Decontamination
The Risk: Cross-contamination of "clean" lab areas.
Procedure:
Deactivation: Wipe all surfaces with a 5% Sodium Bicarbonate (
) solution. This helps neutralize any hydrolyzed HCl and solubilizes the organic residue for removal.
Solvent Wash: Follow with an ethanol wipe.
Waste Stream: Dispose of all wipes and gloves in Solid Hazardous Waste . Do not use regular trash.
Emergency Response (Self-Validating Systems)
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Flush for 15 minutes ; hold eyelids open.
The amine group raises pH; immediate dilution prevents corneal opacification.
Skin Contact
Wash with soap and water (cold).[5] Do NOT use alcohol.
Alcohol increases skin permeability, driving the chloropyrimidine deeper into the dermis.
Inhalation
Move to fresh air.[1][2][4][5] If wheezing, seek medical aid.
Respiratory sensitization can cause delayed bronchospasm (4-8 hours post-exposure).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.).[6] 2-Chloropyrimidine (Compound Summary). National Library of Medicine. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Chloropyrimidine.[5][7] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]